Carglumic Acid-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O5 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D |
InChI Key |
LCQLHJZYVOQKHU-XSDLJHQPSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is Carglumic Acid-d5 and its chemical structure
Introduction
Carglumic Acid-d5 is the deuterated form of Carglumic Acid, a synthetic structural analog of N-acetylglutamate (NAG).[1] In clinical practice, Carglumic Acid is a crucial therapeutic agent for the treatment of hyperammonemia, a life-threatening metabolic disorder, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency.[1][2] this compound, as a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of Carglumic Acid in biological matrices, such as human plasma, using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in bioanalytical methodologies.
Chemical Identity and Structure
This compound is a stable isotope-labeled analog of N-Carbamyl-L-glutamic Acid.[4] The deuterium atoms are incorporated into the glutamic acid backbone, resulting in a molecule with a higher mass that can be differentiated from the unlabeled drug by mass spectrometry.
Chemical Name: (S)-2-ureidopentanedioic acid-d5[5]
Molecular Formula: C₆H₅D₅N₂O₅[6]
Molecular Weight: 195.18 g/mol [6]
Chemical Structure
The chemical structure of this compound is identical to that of Carglumic Acid, with the exception of five hydrogen atoms being replaced by deuterium atoms on the carbon backbone of the glutamic acid moiety.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
While specific quantitative data for this compound, such as isotopic enrichment and chemical purity, are typically found on the Certificate of Analysis provided by the manufacturer and are not always publicly available, the following table summarizes the key physicochemical properties of the unlabeled Carglumic Acid for reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₅ | [2] |
| Molecular Weight | 190.15 g/mol | [2] |
| CAS Number | 1188-38-1 | [2] |
| Appearance | White Solid | [4] |
| Storage Temperature | 2-8°C Refrigerator | [4] |
Synthesis
Synthesis of Carglumic Acid (Unlabeled)
The synthesis of Carglumic Acid typically involves the reaction of L-glutamic acid with a cyanate source, such as potassium cyanate, in an aqueous solution. The reaction mixture is acidified, and the product is precipitated and then purified. A general procedure involves dissolving L-glutamic acid in water, acidifying the solution, and then adding potassium cyanate. The mixture is heated to facilitate the reaction, after which the Carglumic Acid is isolated.[7]
Synthesis of this compound
The synthesis of this compound is a more complex process that involves the introduction of deuterium atoms into the L-glutamic acid starting material or a precursor. This can be achieved through various deuteration techniques, which are often proprietary to the manufacturers of stable isotope-labeled compounds. The deuterated L-glutamic acid would then undergo a similar reaction with a cyanate source to yield the final deuterated product.
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Carglumic Acid. Below is a representative experimental protocol for the analysis of Carglumic Acid in human plasma using LC-MS/MS, adapted from a published method.[3]
Bioanalytical Method for Quantification of Carglumic Acid in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 100 µL of human plasma with the appropriate concentration of Carglumic Acid for calibration standards and quality control samples.
-
Add a fixed amount of this compound (internal standard) to all samples, calibrators, and quality controls.
-
Perform a solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge (e.g., Oasis MAX).
-
Condition the SPE cartridge with methanol and then water.
-
Load the plasma sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., containing an acid to neutralize the anionic sites).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., ACE 5CN, 150 × 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mixture of an organic phase (e.g., acetonitrile:methanol (50:50, v/v)) and an aqueous phase (e.g., 0.1% acetic acid in water).[3]
-
Flow Rate: A typical flow rate for such a column would be in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Carglumic Acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of Carglumic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Experimental Workflow for Bioanalytical Quantification
Caption: Bioanalytical workflow for Carglumic Acid quantification.
Mechanism of Action of Carglumic Acid (Parent Compound)
While this compound itself is not therapeutically active, its parent compound, Carglumic Acid, acts as an activator of Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea cycle.
Caption: Mechanism of action of Carglumic Acid in the urea cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carglumic Acid | C6H10N2O5 | CID 121396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Carglumic Acid D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-CARBAMYL-L-GLUTAMIC ACID | 1188-38-1 [chemicalbook.com]
The Role of Carglumic Acid-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Carglumic Acid-d5 when utilized as an internal standard in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of carglumic acid in biological matrices.
Introduction to Carglumic Acid and the Need for an Internal Standard
Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. In patients with N-acetylglutamate synthase (NAGS) deficiency, the lack of NAG leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia). Carglumic acid acts as a replacement for NAG, activating CPS1 and restoring the function of the urea cycle.
Accurate quantification of carglumic acid in biological samples, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be affected by several factors, including variability in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).
To compensate for these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS analysis. This compound, a deuterated analog of carglumic acid, serves this purpose effectively.
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled carglumic acid. The five deuterium atoms replace five hydrogen atoms in the molecule, resulting in a mass increase of five Daltons. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection of both the analyte and the internal standard.
The core principle behind using this compound is that it behaves identically to carglumic acid throughout the entire analytical process:
-
Sample Preparation: During extraction from the biological matrix (e.g., solid-phase extraction), any loss of carglumic acid will be mirrored by a proportional loss of this compound.
-
Chromatographic Separation: In liquid chromatography, this compound co-elutes with carglumic acid, meaning they have virtually the same retention time. This is critical because it ensures that both compounds experience the same matrix effects at the same time.
-
Ionization: In the mass spectrometer's ion source, the ionization efficiency of this compound is nearly identical to that of carglumic acid. Therefore, any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same extent.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the peak area of carglumic acid to the peak area of this compound can be used for quantification. This ratio remains constant even if there are variations in the analytical process, leading to highly accurate and precise results.
Proposed Synthesis of this compound
The subsequent step would involve the carbamoylation of the deuterated L-glutamic acid. This is typically achieved by reacting the amino acid with a cyanate, such as potassium cyanate, in an aqueous solution. The reaction introduces the carbamoyl group (-CONH2) to the amino group of the glutamic acid backbone.
Experimental Protocol: Quantification of Carglumic Acid in Human Plasma using LC-MS/MS
The following is a detailed experimental protocol for the quantification of carglumic acid in human plasma. This protocol is adapted from a validated method that utilizes a stable isotope-labeled internal standard (Carglumic acid-¹³C₅, ¹⁵N) and is directly applicable for the use of this compound.
Materials and Reagents
-
Carglumic acid reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX, 30 mg, 1 cc)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known amount of this compound working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACE 5 CN, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:0.1% Acetic Acid in Water (40:40:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carglumic Acid | 189.1 | 146.1 |
| This compound | 194.1 | 151.1 |
Note: The MRM transition for this compound is predicted based on a mass increase of 5 Daltons from the unlabeled compound.
Data Presentation
The following table summarizes the key quantitative parameters for the bioanalytical method.
| Parameter | Value |
| Linearity Range | 6.0 - 6000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL |
| Intra- and Inter-batch Precision (%CV) | < 15% |
| Intra- and Inter-batch Accuracy (%Bias) | ± 15% |
Visualizations
Signaling Pathway
Caption: The role of carglumic acid in activating the urea cycle.
Experimental Workflow
References
Synthesis and Isotopic Labeling of Carglumic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and isotopic labeling of Carglumic Acid-d5, a deuterated analog of a crucial therapeutic agent for hyperammonemia. This document details the synthetic route, starting from the preparation of the isotopically labeled precursor, L-Glutamic Acid-d5, through to the final carbamoylation step to yield this compound. Experimental protocols, quantitative data, and a visualization of the relevant biochemical pathway are presented to support research and development in this field.
Introduction
Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][2] CPS1 is the first and rate-limiting enzyme of the urea cycle, a metabolic pathway primarily in the liver that converts toxic ammonia into urea for excretion.[3][4] In patients with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and life-threatening hyperammonemia.[5] Carglumic acid acts as a replacement for NAG, restoring CPS1 activity and promoting ammonia detoxification.[6][7]
Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. They are used in metabolic studies, pharmacokinetic and pharmacodynamic analyses, and as internal standards for quantitative bioanalysis by mass spectrometry. The deuterium labeling in this compound provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tracer.
Synthesis of L-Glutamic Acid-2,3,3,4,4-d5
The synthesis of this compound first requires the preparation of its deuterated precursor, L-Glutamic Acid-d5. A common method for achieving this is through the deuteration of L-glutamic acid.
Experimental Protocol: Synthesis of L-Glutamic-2,3,3,4,4-d5 Acid
A detailed procedure for the synthesis of L-Glutamic-2,3,3,4,4-d5 Acid has been previously described in the literature. The overall yield for this multi-step synthesis is approximately 30%.
Synthesis of this compound
The final step in the synthesis of this compound is the carbamoylation of L-Glutamic Acid-d5. This reaction is analogous to the synthesis of unlabeled Carglumic Acid, which typically involves the reaction of L-glutamic acid with a cyanate salt in an aqueous medium. Several methods have been reported, with variations in the choice of base and reaction conditions.
Experimental Protocol: Carbamoylation of L-Glutamic Acid-d5
The following protocol is adapted from established procedures for the synthesis of Carglumic Acid and is applicable for the synthesis of its deuterated analog.
Materials:
-
L-Glutamic Acid-d5
-
Sodium cyanate
-
Lithium hydroxide monohydrate
-
Hydrochloric acid (30% w/w aqueous solution)
-
Deionized water
Procedure:
-
In a suitable reactor, dissolve lithium hydroxide monohydrate (1.0 equivalent) in deionized water.
-
To the resulting solution, add sodium cyanate (1.0 equivalent).
-
Add L-Glutamic Acid-d5 (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at 30°C for 24 hours.
-
After 24 hours, acidify the reaction mixture by adding 30% (w/w) aqueous hydrochloric acid until the pH is below 3. This will induce the precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with three portions of deionized water.
-
Dry the product under vacuum at 50°C for 24 hours to yield this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of unlabeled Carglumic Acid, which can serve as a benchmark for the synthesis of the deuterated analog.
Table 1: Synthesis of Carglumic Acid using different bases.
| Base | Molar Equivalents (Base:L-Glutamic Acid:NaOCN) | Yield (%) | Purity (HPLC, %) |
| Lithium Hydroxide Monohydrate | 1:1:1 | 91.7 | 99.86 |
| Lithium Carbonate | 0.6:1:1 | 99.0 | 99.88 |
| Metallic Lithium | 1:1:1 | 88.0 | 99.82 |
Data adapted from patent WO2020075082A1.[8]
Table 2: Synthesis of Carglumic Acid using Potassium Cyanate.
| Reactants | Molar Ratio (L-Glutamic Acid:KOCN) | Reaction Time (h) | Yield (%) |
| L-Glutamic Acid, Potassium Cyanate | 1:3 | 4 | 62 |
Data adapted from ChemicalBook entry for N-CARBAMYL-L-GLUTAMIC ACID.[9]
Visualization of the Urea Cycle and the Role of Carglumic Acid
The following diagram illustrates the urea cycle and highlights the critical role of Carglumic Acid in activating this pathway.
Caption: The Urea Cycle and the activation of CPS1 by Carglumic Acid.
Conclusion
This technical guide outlines the synthetic pathway for this compound, providing a foundation for its preparation for research and development purposes. The synthesis of the deuterated precursor, L-Glutamic Acid-d5, followed by a carbamoylation reaction, offers a viable route to the desired isotopically labeled compound. The provided experimental protocols and quantitative data serve as a practical resource for scientists in the field. The visualization of the urea cycle further clarifies the mechanism of action of Carglumic Acid, underscoring its importance in the treatment of hyperammonemia.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urea cycle pathway | Abcam [abcam.com]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. carbaglu.com [carbaglu.com]
- 6. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carglumic acid for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2020075082A1 - Process for the synthesis of carglumic acid - Google Patents [patents.google.com]
- 9. N-CARBAMYL-L-GLUTAMIC ACID | 1188-38-1 [chemicalbook.com]
A Technical Guide to the Physical and Chemical Properties of Carglumic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carglumic Acid-d5 is the deuterated analog of Carglumic Acid, a synthetic structural analogue of N-acetylglutamate (NAG).[1][2] Carglumic Acid acts as an activator of carbamoyl phosphate synthetase 1 (CPS1), the first enzyme of the urea cycle.[3][4][5] This pathway is crucial for the detoxification of ammonia in the liver by converting it into urea for excretion.[4] In patients with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to hyperammonemia.[3][4] Carglumic acid serves as a replacement for NAG, thereby restoring the function of the urea cycle.[1][5] The deuterated form, this compound, is a valuable tool in pharmacokinetic studies and metabolic research, allowing for the differentiation and quantification of the administered drug from its endogenous counterparts. This guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and pathway visualizations.
Core Physical and Chemical Properties
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (S)-2-ureidopentanedioic acid-d5 | [6] |
| Molecular Formula | C₆H₅D₅N₂O₅ | [6][7][8] |
| Molecular Weight | 195.18 g/mol | [6][7][8] |
| CAS Number | Not Assigned | [6][7][8] |
| Purity | >98% (typical) |
Table 2: Physical Properties of Non-Deuterated Carglumic Acid
The physical properties of the non-deuterated form of Carglumic Acid can serve as a useful reference. It is important to note that deuteration can slightly alter physical properties such as melting point, boiling point, and solubility.[9]
| Property | Value | Source(s) |
| Appearance | White powder or colorless crystals | [10] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | 19.1 mg/mL | [1] |
| Soluble in boiling water, slightly soluble in cold water | [10][11] | |
| 21.0 g/L (at pH 2.0) | [10] | |
| 28.2 g/L (at pH 3.0) | [10] | |
| 440.9 g/L (at pH 5.0) | [10] | |
| 555.5 g/L (at pH 6.0) | [10] | |
| Organic Solvent Solubility | Practically insoluble in organic solvents (e.g., cyclohexane, dichloromethane, ether) | [10][11] |
| In DMSO: 38 mg/mL | [2] | |
| In Ethanol: ~1 mg/mL | [2] | |
| In PBS (pH 7.2): ~2 mg/mL | [12] | |
| pKa (Strongest Acidic) | 3.36 | [1] |
| pKa (Strongest Basic) | -2.3 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. The following methodologies are based on standard analytical techniques and published methods for the non-deuterated analogue.
Determination of Melting Point
This protocol describes a general method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[13][14][15]
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[15]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[16]
-
Accurate Melting Point Determination: A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[14]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Solubility Determination
This protocol outlines a general method for determining the solubility of a compound in a given solvent.[17]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solution is allowed to stand, and any undissolved solid is separated by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Purity and Isotopic Enrichment Analysis by LC-MS/MS
This protocol is adapted from a published method for the analysis of Carglumic Acid in human plasma and can be used to determine chemical purity and isotopic enrichment.[18]
Methodology:
-
Standard and Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).
-
Calibration standards are prepared by serial dilution of the stock solution.
-
A known concentration of a suitable internal standard (e.g., Carglumic Acid-¹³C₅,¹⁵N) is added to all standards and samples.[18]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or a cyano (CN) column can be used (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm).[18]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% acetic acid in water) is employed.[18]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for acidic compounds.[18]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, this would involve monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the sample is determined from the calibration curve.
-
Isotopic purity can be assessed by monitoring for the presence of the non-deuterated analogue and other isotopic variants.
-
Signaling Pathway and Experimental Workflow Visualization
Urea Cycle and the Role of Carglumic Acid
Carglumic acid acts as a crucial activator of the urea cycle, a metabolic pathway that converts toxic ammonia into urea. The following diagram illustrates the central role of Carglumic Acid in this process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carglumic acid? [synapse.patsnap.com]
- 5. pahealthwellness.com [pahealthwellness.com]
- 6. Carglumic Acid D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. carglumicacid.com [carglumicacid.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. researchgate.net [researchgate.net]
- 18. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Carglumic Acid-d5 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Carglumic Acid-d5 in metabolic research. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing stable isotope-labeled compounds for quantitative analysis and metabolic studies.
Introduction to Carglumic Acid and its Deuterated Analog
Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG).[1][2][3][4] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2][3] The urea cycle is a critical metabolic pathway that converts toxic ammonia into urea for excretion.[3] In certain metabolic disorders, such as N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to hyperammonemia.[1][2][3][5] Carglumic acid effectively replaces the function of NAG, restoring the activity of the urea cycle and reducing ammonia levels.[1][2][3][5][6] It is approved for the treatment of acute and chronic hyperammonemia due to NAGS deficiency and is also used in cases of hyperammonemia associated with organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA).[2][5][7][8]
This compound is a stable isotope-labeled version of carglumic acid where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic research, primarily as an internal standard for quantitative analysis by mass spectrometry.[9][10][11][12]
Mechanism of Action of Carglumic Acid
Carglumic acid mimics the action of N-acetylglutamate in the mitochondria of liver cells. It binds to and allosterically activates carbamoyl phosphate synthetase 1 (CPS1), thereby initiating the urea cycle and promoting the conversion of ammonia to urea.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. carbaglu.com [carbaglu.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carglumicacid.com [carglumicacid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 9. texilajournal.com [texilajournal.com]
- 10. cerilliant.com [cerilliant.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
The Role of Carglumic Acid-d5 in Advancing Quantitative Analysis of Urea Cycle Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Urea cycle disorders (UCDs) are a group of rare genetic metabolic diseases that lead to the accumulation of toxic levels of ammonia in the blood, a condition known as hyperammonemia. Timely and accurate diagnosis, along with therapeutic drug monitoring, is critical for managing these life-threatening conditions. Carglumic acid is a vital therapeutic agent used to treat hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, as well as other organic acidemias.[1][2][3] For the precise quantification of carglumic acid in biological matrices, stable isotope-labeled internal standards, such as Carglumic Acid-d5, are indispensable. This technical guide provides a comprehensive overview of the use of this compound in the quantitative analysis of UCDs, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biochemical and experimental workflows.
Introduction: The Urea Cycle and the Role of Carglumic Acid
The urea cycle is a metabolic pathway that primarily takes place in the liver and is responsible for converting neurotoxic ammonia into urea for excretion.[1][4] This process involves a series of enzymatic reactions. A key enzyme in this pathway is carbamoyl phosphate synthetase 1 (CPS1), which is allosterically activated by N-acetylglutamate (NAG).[1][4][5] In individuals with NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[1][6][7]
Carglumic acid is a synthetic structural analog of NAG.[1][4][5] It mimics the action of NAG by activating CPS1, thereby restoring the function of the urea cycle and facilitating the removal of excess ammonia.[4][6]
Below is a diagram illustrating the urea cycle and the mechanism of action of carglumic acid.
Quantitative Analysis of Carglumic Acid
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of carglumic acid in biological matrices due to its high sensitivity and selectivity.[8] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow
The general workflow for the quantitative analysis of carglumic acid using this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte.
Protocol 1: Solid-Phase Extraction (SPE) [8]
-
SPE Sorbent: Oasis MAX (30 mg, 1cc) mixed-mode anion exchange cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load 100 µL of plasma sample.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute carglumic acid and its internal standard with an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Protocol 2: Protein Precipitation
-
Precipitating Agent: Acetonitrile or methanol.
-
Procedure: Add a 3-fold excess of cold precipitating agent to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
Chromatographic separation is essential to resolve carglumic acid from other endogenous components.
| Parameter | Condition 1[8] | Condition 2[9] |
| Column | ACE 5CN (150 x 4.6 mm, 5 µm) | ACE 5 CN (150 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v] | MeCN/MeOH/0.1% acetic acid pH 3.2 (40:40:20 v/v/v) |
| Flow Rate | Isocratic | 1 mL/min |
| Column Temperature | Not specified | 40 °C |
| Injection Volume | Not specified | Not specified |
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.
| Parameter | Setting[8][9] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
| Monitored Transitions | |
| Carglumic Acid | m/z 189 -> 146 |
| This compound (IS) | Not explicitly stated, but likely m/z 194 -> 151 |
| Carglumic acid-13C5 15N (IS) | m/z 195 -> 152 |
Quantitative Data Summary
The following tables summarize the key validation parameters for the quantitative analysis of carglumic acid in human plasma.
Table 1: Linearity and Range
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 6.00 - 6000 | ≥ 0.9987 | [8] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Reference |
| LLOQ | Not specified | Not specified | Not specified | Not specified | [8] |
| Low | 95.8 - 101.3 | 97.5 - 100.5 | 1.8 - 3.5 | 2.6 - 4.1 | [8] |
| Medium | 96.7 - 102.1 | 98.2 - 101.4 | 2.1 - 4.2 | 3.1 - 5.3 | [8] |
| High | 97.1 - 103.4 | 99.3 - 102.6 | 1.5 - 3.8 | 2.9 - 4.7 | [8] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value | Reference |
| LOQ (ng/mL) | 6.00 | [8][9] |
| LOD (µg/mL) | 0.7 | [10][11] |
| LOQ (µg/mL) | 0.15 | [10][11] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of carglumic acid in biological samples. This is essential for the effective therapeutic drug monitoring of patients with urea cycle disorders, ensuring optimal dosing and minimizing the risk of hyperammonemia. The detailed protocols and summarized quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in this critical area of metabolic disease. The continued refinement of these analytical methodologies will further enhance the clinical management of patients with these rare and challenging disorders.
References
- 1. What is the mechanism of Carglumic acid? [synapse.patsnap.com]
- 2. NAGS Deficiency | Learn about the symptoms and triggers [carbaglu.com]
- 3. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Carglumic acid used for? [synapse.patsnap.com]
- 5. pahealthwellness.com [pahealthwellness.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mac-mod.com [mac-mod.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for Carglumic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers, availability, and technical applications of Carglumic Acid-d5. This deuterated analog of Carglumic Acid serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers, primarily on a custom synthesis or made-to-order basis. Researchers should contact these suppliers directly for pricing, lead times, and availability of specific pack sizes.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma Limited | Carglumic Acid D5 | C2180017 | Not Available | C₆H₅D₅N₂O₅ | 195.18 | Available via custom synthesis; Certificate of Analysis is provided. |
| Pharmaffiliates | N-Carbamyl-L-glutamic Acid-d5 | PA STI 017520 | Not Available | C₆H₅D₅N₂O₅ | 195.18 | Available for enquiry. |
| LGC Standards (incorporating Toronto Research Chemicals) | N-Carbamyl-L-glutamic Acid-d5 | TRC-C175967 | Not Available | C₆D₅H₅N₂O₅ | 195.185 | Available as a neat product in 0.5 mg and 5 mg pack sizes. |
| MedChemExpress | This compound | HY-B0711S | Not Available | C₆H₅D₅N₂O₅ | 195.18 | Available by quotation. |
Mechanism of Action: The Urea Cycle and CPS1 Activation
Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1). CPS1 is a key mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, which is responsible for the detoxification of ammonia in the liver. In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and hyperammonemia. Carglumic acid acts as a replacement for NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle.
The signaling pathway for the activation of the urea cycle by Carglumic Acid is depicted below.
Navigating the Safe Handling of Carglumic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data and handling information for Carglumic Acid-d5, a deuterated analog of Carglumic Acid. The information presented is essential for ensuring laboratory safety and proper usage in research and development settings. While this guide focuses on this compound, the safety and handling protocols are based on the well-documented information for Carglumic Acid, as the isotopic labeling does not significantly alter its chemical reactivity or toxicological profile.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₆D₅H₅N₂O₅ | LGC Standards[1] |
| Molecular Weight | 195.185 g/mol | LGC Standards[1] |
| Appearance | Solid | Cayman Chemical[2] |
| Melting Point | Not Determined | Cayman Chemical[2] |
| Boiling Point | Not Determined | Cayman Chemical[2] |
| Solubility in Water | Not Determined | Cayman Chemical[2] |
| LogP | -1.097 (for Carglumic Acid) | PubChem[3] |
Section 2: Hazard Identification and Safety Data
Carglumic Acid is classified as hazardous under the Globally Harmonized System (GHS). The following table outlines its classification and associated precautionary statements.
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from MedChemExpress and Cayman Chemical Safety Data Sheets for Carglumic Acid.[2][4]
Section 3: Experimental Protocols - Safe Handling Workflow
Adherence to a strict experimental workflow is crucial when handling this compound. The following diagram outlines the recommended procedure from receipt to disposal.
References
An In-depth Technical Guide to the Use of Deuterated Standards in Pharmacokinetic Studies of Carglumic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Carglumic Acid and the Need for Precise Quantification
Carglumic acid is a crucial therapeutic agent for the management of hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, a rare genetic disorder affecting the urea cycle.[1] By acting as a structural analogue of N-acetylglutamate (NAG), carglumic acid activates carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle, thereby restoring the cycle's function and reducing toxic plasma ammonia levels.[1][2] Given the critical nature of maintaining therapeutic concentrations and the life-threatening consequences of hyperammonemia, accurate and precise quantification of carglumic acid in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring, and ensuring patient safety.[3][4]
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of carglumic acid.[] These studies inform dosing regimens, which can range from 100 to 250 mg/kg/day during acute hyperammonemic episodes to a maintenance dose of 10 to 100 mg/kg/day.[3][4] The significant variability in patient response and the narrow therapeutic window necessitate robust bioanalytical methods to support these clinical investigations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of small molecules like carglumic acid in complex biological fluids such as plasma.[6][7] The high selectivity and sensitivity of LC-MS/MS allow for precise measurement even at low concentrations.[8] To achieve the highest level of accuracy and precision in LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard (IS) is the universally accepted gold standard.[8][9]
A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8][9] For carglumic acid, a commonly used SIL IS is carglumic acid-¹³C₅ ¹⁵N.[6][7][10]
The advantages of using a deuterated or other stable isotope-labeled internal standard are manifold:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[9] Since the SIL IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects.[8][9] By calculating the ratio of the analyte response to the IS response, these effects are effectively normalized, leading to more accurate quantification.[9]
-
Compensation for Sample Preparation Variability: During the extraction of the drug from the plasma, there can be minor variations in recovery from sample to sample. The SIL IS, added at the beginning of the process, experiences the same losses as the analyte. The analyte/IS ratio therefore remains constant, correcting for this variability.
-
Improved Precision and Accuracy: By accounting for variations in sample handling, matrix effects, and instrument response, SIL internal standards significantly improve the overall precision and accuracy of the bioanalytical method.[][9]
Bioanalytical Method for Carglumic Acid Quantification: A Detailed Protocol
The following is a detailed experimental protocol for the quantification of carglumic acid in human plasma using a stable isotope-labeled internal standard (carglumic acid-¹³C₅ ¹⁵N) and LC-MS/MS. This method is based on a validated approach described in the scientific literature.[6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation procedure is critical for removing interfering substances from the plasma and concentrating the analyte. For carglumic acid, a mixed-mode anion exchange solid-phase extraction (SPE) has been shown to provide the best recovery (~50%).[6][7]
Workflow for Solid-Phase Extraction (SPE) of Carglumic Acid from Plasma
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. carbaglu.com [carbaglu.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mac-mod.com [mac-mod.com]
The Role of Carglumic Acid-d5 in Hyperammonemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Carglumic Acid-d5 in the research and development of treatments for hyperammonemia. Carglumic Acid is a crucial therapeutic agent for managing hyperammonemia, a life-threatening condition characterized by elevated ammonia levels in the blood. Its deuterated analogue, this compound, serves as an indispensable tool in preclinical and clinical research, facilitating accurate quantification and pharmacokinetic studies. This document details the mechanism of action of Carglumic Acid, the utility of its deuterated form, relevant experimental protocols, and key quantitative data from clinical studies.
Introduction to Hyperammonemia and Carglumic Acid
Hyperammonemia can result from genetic defects in the urea cycle, such as N-acetylglutamate synthase (NAGS) deficiency, or from organic acidemias. The urea cycle is the primary metabolic pathway for the detoxification of ammonia, converting it into urea for excretion.[1] A critical enzyme in this cycle is carbamoyl phosphate synthetase 1 (CPS1), which is allosterically activated by N-acetylglutamate (NAG).[2][3] In conditions where NAG is deficient, CPS1 activity decreases, leading to the accumulation of toxic ammonia.[4]
Carglumic acid is a synthetic structural analogue of NAG.[5] It effectively activates CPS1, thereby restoring or enhancing the function of the urea cycle and promoting the conversion of ammonia to urea.[1] It is an approved treatment for acute and chronic hyperammonemia due to NAGS deficiency and is also used in cases of hyperammonemia associated with certain organic acidemias.[1][3]
The Significance of this compound in Research
In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative bioanalysis. This compound, in which five hydrogen atoms have been replaced by deuterium, is an ideal internal standard for the quantification of Carglumic Acid in biological matrices such as plasma.
The key advantages of using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis include:
-
Improved Accuracy and Precision: Co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variability introduced during sample preparation, injection, and ionization in the mass spectrometer.
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. A stable isotope-labeled internal standard experiences similar matrix effects as the analyte, allowing for reliable correction.
-
Enhanced Method Robustness: The use of a deuterated internal standard contributes to the overall ruggedness and reliability of the bioanalytical method.
Quantitative Data from Clinical Studies
The efficacy of Carglumic Acid in reducing plasma ammonia levels has been demonstrated in several clinical studies. The following tables summarize key quantitative outcomes.
Table 1: Efficacy of Carglumic Acid in Patients with NAGS Deficiency
| Study Population | Baseline Plasma Ammonia (mean) | Plasma Ammonia after 3 Days of Treatment (mean) | Long-term Plasma Ammonia (mean, after ~8 years) | Reference |
| 13 patients with NAGS deficiency | 271 µmol/L | Normalized | 23 µmol/L | [6] |
Table 2: Efficacy of Carglumic Acid in Patients with Organic Acidemias (Propionic and Methylmalonic Acidemia)
| Study Details | Outcome Measure | Carglumic Acid Group | Placebo Group | Reference |
| Randomized, double-blind, placebo-controlled trial (90 hyperammonemic episodes in 24 patients) | Median time to plasma ammonia normalization | 1.5 days | 2.0 days | [1][6] |
Table 3: Real-World Data on Carglumic Acid in Methylmalonic and Propionic Acidurias (PROTECT Study)
| Patient Population | Median Peak Ammonia Before Treatment | Median Peak Ammonia After Treatment | Median Reduction in Annualized Rate of Metabolic Decompensations | Reference |
| 10 patients (4 MMA, 6 PA) | 250 µmol/L | 103 µmol/L | -41% | [7] |
Table 4: Pharmacokinetic Properties of Carglumic Acid in Healthy Adults
| Parameter | Value | Reference |
| Median Time to Peak Plasma Concentration (Tmax) | 3 hours (range: 2-4) | [4][5] |
| Mean Half-life (t1/2) | 5.6 hours (range: 4.3-9.5) | [4][5] |
| Apparent Volume of Distribution (Vd) | 2657 L (range: 1616-5797) | [5] |
| Excretion | ~9% unchanged in urine, up to 60% in feces | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in hyperammonemia research involving Carglumic Acid.
Animal Model of Hyperammonemia
Objective: To induce hyperammonemia in a rodent model to study the pathophysiology and evaluate therapeutic interventions. A commonly used method involves the administration of ammonium acetate.[9][10]
Materials:
-
Sprague Dawley rats (male, 260-320 g)
-
Ammonium acetate solution (e.g., 5 mmol/kg in saline)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimatize rats for at least one week with free access to food and water.
-
Divide the animals into a control group and a hyperammonemia group.
-
Administer a single intraperitoneal injection of ammonium acetate solution to the hyperammonemia group.
-
Administer an equivalent volume of saline to the control group.
-
Monitor the animals for clinical signs of hyperammonemia, such as lethargy, ataxia, and seizures.
-
Collect blood samples at predetermined time points (e.g., 30, 60, 90 minutes post-injection) to measure plasma ammonia levels.
Quantification of Carglumic Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard
Objective: To accurately measure the concentration of Carglumic Acid in plasma samples from preclinical or clinical studies using this compound as an internal standard. The following protocol is adapted from a validated method using a similar isotope-labeled internal standard.[11]
Materials:
-
Plasma samples
-
Carglumic Acid analytical standard
-
This compound internal standard
-
Acetonitrile, Methanol, Acetic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform Solid Phase Extraction (SPE) on the supernatant for further cleanup and concentration of the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Carglumic Acid and this compound.
-
Carglumic Acid: e.g., m/z 189 → 146[11]
-
This compound: The exact transition will depend on the position of the deuterium labels but will be shifted by +5 Da from the unlabeled compound.
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Carglumic Acid to this compound.
-
Quantify the concentration of Carglumic Acid in the unknown samples by comparing their peak area ratios to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizing Key Pathways and Workflows
Urea Cycle and the Mechanism of Action of Carglumic Acid
The following diagram illustrates the urea cycle and the point of intervention for Carglumic Acid.
Caption: The Urea Cycle and the Activator Role of Carglumic Acid.
Experimental Workflow for Efficacy Testing of Carglumic Acid
This diagram outlines a typical workflow for evaluating the efficacy of Carglumic Acid in a preclinical hyperammonemia model.
Caption: Preclinical Workflow for Carglumic Acid Efficacy Testing.
Conclusion
Carglumic Acid is a cornerstone in the management of hyperammonemia, particularly in patients with NAGS deficiency. The deuterated analogue, this compound, is a critical tool for researchers, enabling precise and accurate quantification of the drug in biological samples. This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols relevant to the use of Carglumic Acid and its deuterated form in hyperammonemia research. The methodologies and data presented herein are intended to support the efforts of scientists and drug development professionals in advancing the understanding and treatment of this serious metabolic disorder.
References
- 1. hcplive.com [hcplive.com]
- 2. researchgate.net [researchgate.net]
- 3. Carglumic acid enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 7. Real-World Experience of Carglumic Acid for Methylmalonic and Propionic Acidurias: An Interim Analysis of the Multicentre Observational PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carglumicacid.com [carglumicacid.com]
- 9. Rat Model of Endogenous and Exogenous Hyperammonaemia Induced by Different Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperammonemia heightens anesthetic sensitivity in male rats with acute hepatic encephalopathy via affecting brain areas represented by the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carglumic Acid Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carglumic acid is a synthetic structural analogue of N-acetylglutamate, a critical allosteric activator of carbamoyl phosphate synthetase 1 (CPS1) in the urea cycle. It is used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[1][2] Accurate and reliable quantification of carglumic acid in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed application notes and protocols for the sample preparation of carglumic acid in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary methods covered are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is crucial for removing plasma components that can interfere with the analysis, thereby ensuring the accuracy, precision, and sensitivity of the bioanalytical method. For carglumic acid, two common and effective techniques are Solid-Phase Extraction and Protein Precipitation.
Solid-Phase Extraction (SPE) is a highly selective method that can provide cleaner extracts compared to protein precipitation.[3] It involves passing the plasma sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For carglumic acid, a mixed-mode anion exchange sorbent has been shown to provide good recovery.[4][5]
Protein Precipitation (PPT) is a simpler and faster technique that involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[6][7] After centrifugation, the supernatant containing the analyte is collected for analysis. While less clean than SPE, PPT can be a high-throughput and cost-effective option.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the Solid-Phase Extraction (SPE) method for carglumic acid analysis in human plasma.[4][5]
| Parameter | Result |
| Extraction Recovery | ~50% |
| Linearity Range | 6.00 - 6000 ng/mL (r² ≥ 0.9987) |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL |
| Matrix Effect (IS-normalized) | 0.95 - 1.01 |
| Intra-batch Precision | Within acceptable limits |
| Inter-batch Precision | Within acceptable limits |
| Intra-batch Accuracy | Within acceptable limits |
| Inter-batch Accuracy | Within acceptable limits |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a validated LC-MS/MS method for the determination of carglumic acid in human plasma.[4][5]
Materials:
-
Human plasma sample (100 µL)
-
Internal Standard (IS): Carglumic acid-¹³C₅,¹⁵N
-
Oasis MAX (30 mg, 1cc) mixed-mode anion exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
0.1% Acetic acid in water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the carglumic acid and internal standard from the cartridge with 1 mL of a mixture of acetonitrile and 0.1% acetic acid in water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT)
This is a general protocol for protein precipitation that can be adapted for carglumic acid analysis. Optimization may be required.
Materials:
-
Human plasma sample (e.g., 100 µL)
-
Internal Standard (IS): Carglumic acid-¹³C₅,¹⁵N
-
Ice-cold acetonitrile or methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of plasma sample.
-
Add the internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to sample is common).[7]
-
-
Mixing:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for carglumic acid.
Caption: Protein Precipitation (PPT) workflow for carglumic acid.
References
- 1. Carglumic acid for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shpnc.gov [shpnc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. btrc-charity.org [btrc-charity.org]
Application Note: Solid-Phase Extraction of Carglumic Acid and its Deuterated Analog from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of carglumic acid and its deuterated internal standard, carglumic acid-¹³C₅ ¹⁵N, from human plasma. The method utilizes the Waters Oasis MAX (Mixed-Mode Anion Exchange) solid-phase extraction sorbent, which has demonstrated effective recovery and reproducibility for the analysis of carglumic acid.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation method for the quantitative analysis of carglumic acid in a biological matrix, typically followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Carglumic acid is an N-acetyl glutamate analog used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. Accurate and precise quantification of carglumic acid in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods, such as liquid-liquid extraction, by providing cleaner extracts, higher analyte concentration, and reduced matrix effects.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is essential for correcting for matrix effects and variability in the extraction process and LC-MS/MS analysis.
This document outlines a comprehensive SPE protocol using the Oasis MAX sorbent, summarizes the expected quantitative performance based on available literature, and provides visual workflows to aid in experimental setup.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of carglumic acid using the described SPE protocol followed by LC-MS/MS.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 6.00 - 6000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.9987 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL | [3] |
| Extraction Recovery | ~50% | [1][2] |
| IS-Normalized Matrix Factor | 0.95 - 1.01 | [1][2] |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Carglumic Acid | 189 | 146 | [1][3] |
| Carglumic Acid-¹³C₅ ¹⁵N (IS) | 195 | 152 | [1][3] |
Experimental Protocols
Materials and Reagents
-
Carglumic Acid reference standard
-
Carglumic Acid-¹³C₅ ¹⁵N internal standard (IS)
-
Human plasma (K₂EDTA)
-
Waters Oasis MAX 1 cc/30 mg SPE Cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Deionized water (18.2 MΩ·cm)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of carglumic acid and its deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carglumic acid primary stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.
-
Internal Standard Spiking Solution: Prepare a working solution of carglumic acid-¹³C₅ ¹⁵N in methanol/water (50:50, v/v) at a concentration of 1000 ng/mL.
Sample Preparation and SPE Protocol
This protocol is designed for a 100 µL plasma sample.[1][2]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard spiking solution (1000 ng/mL) to all samples except for the blank matrix.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds to precipitate proteins and acidify the sample.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the Oasis MAX cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the carglumic acid and its deuterated internal standard with 1 mL of 2% formic acid in methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to analysis.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Carglumic Acid-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carglumic Acid-d5. This method is applicable for researchers, scientists, and drug development professionals requiring accurate measurement of this stable isotope-labeled internal standard in various biological matrices. The protocol provides optimized parameters for chromatography and mass spectrometry, ensuring high selectivity and reproducibility.
Introduction
Carglumic acid is a synthetic structural analog of N-acetylglutamate, an essential activator of the first enzyme of the urea cycle. It is used in the treatment of hyperammonemia. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of Carglumic Acid in biological samples by LC-MS/MS. The use of a deuterated internal standard corrects for variations in sample preparation and matrix effects, leading to more reliable and precise results. This document provides a comprehensive protocol for the detection of this compound using triple quadrupole mass spectrometry.
Chemical Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Carglumic Acid | C₆H₁₀N₂O₅ | 190.15 |
| This compound | C₆H₅D₅N₂O₅ | 195.18 |
Structure of this compound:
The five deuterium atoms are located on the glutamic acid backbone at the alpha, beta, and gamma positions.
Experimental Workflow
Application Note: UPLC-MS/MS Assay for the Quantitative Determination of Carglumic Acid in Human Plasma
Introduction
Carglumic acid is a vital medication for the management of hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, as well as in cases of acute hyperammonemia due to propionic acidemia or methylmalonic acidemia.[1] Precise and reliable quantification of carglumic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of carglumic acid in human plasma. The described method is highly selective and has been validated for its application in clinical research and drug development.[2]
Principle
This method employs a solid-phase extraction (SPE) procedure to isolate carglumic acid and its stable isotope-labeled internal standard (IS), carglumic acid-¹³C₅¹⁵N, from human plasma.[2] The extracted samples are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a cyano column, followed by detection using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode.[2][3] Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transitions for both the analyte and the internal standard.[2]
Experimental Protocols
1. Materials and Reagents
-
Carglumic Acid reference standard
-
Carglumic acid-¹³C₅¹⁵N (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetic acid (AR grade)
-
Ammonia solution
-
Formic acid (AR grade)
-
Deionized water
-
Human plasma (K₂EDTA)
-
Oasis MAX (30 mg, 1cc) SPE cartridges[2]
2. Instrumentation
-
UPLC System: Acquity UPLC system or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., MDS Sciex API-4000)[3]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of carglumic acid and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carglumic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (500 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
4. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (500 ng/mL) and vortex.[2]
-
Pre-treat the plasma sample by adding 100 µL of 2% formic acid in water and vortex.
-
Condition the Oasis MAX SPE cartridges with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonia solution followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Caption: UPLC-MS/MS analytical workflow.
Quantitative Data Summary
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | |
| Column | ACE 5 CN (150 x 4.6 mm, 5 µm) [2][3] |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in Water (80:20, v/v) [2] |
| Flow Rate | 1 mL/min [3] |
| Column Temperature | 40°C [3] |
| Mass Spectrometer | |
| Ionization Mode | Negative ESI [2][3] |
| MRM Transition (Analyte) | 189/146 [2][3] |
| MRM Transition (IS) | 195/152 [2][3] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 6.00 - 6000 ng/mL [2] |
| Correlation Coefficient (r²) | ≥ 0.9987 [2] |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL [3] |
| Accuracy and Precision | |
| Intra-batch Accuracy | Within ± 15% of nominal values |
| Inter-batch Accuracy | Within ± 15% of nominal values |
| Intra-batch Precision (%CV) | ≤ 15% |
| Inter-batch Precision (%CV) | ≤ 15% |
| Matrix Effect | |
| IS-Normalized Matrix Factor | 0.95 to 1.01 [2] |
| Recovery | |
| Extraction Recovery | ~50% with Oasis MAX SPE [2] |
The UPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of carglumic acid in human plasma. The method has been validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and minimal matrix effects. [2]This detailed protocol and the accompanying data serve as a valuable resource for researchers and drug development professionals engaged in studies involving carglumic acid.
References
Application Notes and Protocols: The Role of Carglumic Acid-d5 in Pediatric Metabolic Disorder Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carglumic acid is a critical therapeutic agent for the management of hyperammonemia in pediatric patients with certain metabolic disorders. It is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1). CPS1 is the first and rate-limiting enzyme of the urea cycle, the primary metabolic pathway for the detoxification of ammonia.[1][2][3][4] In pediatric metabolic disorders such as N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA), the accumulation of toxic ammonia levels can lead to severe neurological damage and life-threatening complications.[3] Carglumic acid acts as a replacement for the deficient NAG, restoring or enhancing the function of the urea cycle to control ammonia levels.[2][3]
The study of carglumic acid's pharmacokinetics and its therapeutic drug monitoring in the pediatric population is crucial for optimizing dosing strategies and ensuring patient safety. Due to the inherent variability in pediatric patients and the complexity of biological matrices, highly accurate and precise bioanalytical methods are required. The use of a stable isotope-labeled internal standard, such as Carglumic Acid-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to carglumic acid but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis. This ensures the high-quality data needed for clinical research and therapeutic management.
Signaling Pathway of Carglumic Acid in the Urea Cycle
Caption: Mechanism of Carglumic Acid action in the urea cycle.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use and analysis of carglumic acid in metabolic disorder studies. The precision and accuracy of this data rely on the use of a stable isotope-labeled internal standard like this compound during bioanalysis.
Table 1: Pharmacokinetic Parameters of Carglumic Acid in Healthy Adults
| Parameter | Mean ± SD | Range |
| Cmax (µg/mL) | 2.7 ± 0.8 | 1.8 - 4.8 |
| Tmax (h) | 3 (median) | 2 - 4 |
| AUC0-inf (µg·h/mL) | 22.56 ± 7.02 | 12.44 - 38.43 |
| t½ (h) | 6 ± 2 | 3 - 10 |
| Apparent Volume of Distribution (L) | 2783 ± 1107 | 1616 - 5797 |
| Apparent Total Clearance (L/min) | 5.78 ± 1.74 | 2.96 - 9.70 |
| Data from a study in healthy male volunteers receiving a single 100 mg/kg oral dose.[5] |
Table 2: Pediatric Dosing Recommendations for Carglumic Acid
| Indication | Dosage |
| Acute Hyperammonemia due to NAGS Deficiency | 100 to 250 mg/kg/day divided into 2-4 doses |
| Chronic Hyperammonemia due to NAGS Deficiency | 10 to 100 mg/kg/day divided into 2-4 doses |
| Acute Hyperammonemia due to PA or MMA | ≤15 kg: 75 mg/kg/day divided into 2 doses>15 kg: 1.7 g/m²/day divided into 2 doses |
| Dosage should be adjusted based on plasma ammonia levels and clinical response.[4][6][7][8] |
Table 3: Bioanalytical Method Validation Parameters for Carglumic Acid Quantification
| Parameter | Value |
| Linearity Range | 6.00 - 6000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9987 |
| Internal Standard | Carglumic Acid-¹³C₅,¹⁵N (analogous to this compound) |
| Ion Transitions (m/z) | Carglumic Acid: 189 → 146Internal Standard: 195 → 152 |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Recovery (SPE) | ~50% |
| Based on a validated LC-MS/MS method for human plasma.[1] |
Experimental Protocols
Protocol 1: Quantification of Carglumic Acid in Pediatric Plasma Samples using LC-MS/MS with this compound Internal Standard
Objective: To accurately determine the concentration of carglumic acid in pediatric plasma samples for pharmacokinetic studies or therapeutic drug monitoring.
Materials:
-
Human plasma (collected in heparinized tubes)
-
Carglumic Acid analytical standard
-
This compound (or other stable isotope-labeled analog) as internal standard (IS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX, mixed-mode anion exchange)
-
Acetonitrile, Methanol (LC-MS grade)
-
Acetic acid
-
Deionized water
-
LC-MS/MS system (Triple Quadrupole)
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw pediatric plasma samples and analytical standards on ice.
-
Spike a known concentration of this compound (IS) into all samples, calibration standards, and quality controls (QCs).
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load 100 µL of the plasma sample onto the conditioned SPE cartridge. A smaller volume may be used for pediatric samples with appropriate method validation.
-
Wash the cartridge to remove interfering substances.
-
Elute the carglumic acid and this compound from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Negative Electrospray Ionization (ESI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of carglumic acid to this compound against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of carglumic acid in the pediatric plasma samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: Workflow for bioanalysis of Carglumic Acid.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate quantification of carglumic acid in pediatric metabolic disorder studies. The detailed protocols and methodologies provided in these application notes offer a robust framework for researchers and drug development professionals. By ensuring reliable data, these methods support the optimization of treatment strategies, ultimately improving the clinical outcomes for a vulnerable pediatric patient population. The provided diagrams and data tables serve as quick references to facilitate a deeper understanding of the application and analysis of this vital therapeutic agent.
References
- 1. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shpnc.gov [shpnc.gov]
- 5. mac-mod.com [mac-mod.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Carglumic Acid-d5 as a Tracer for Advanced Pharmacokinetic Modeling
Introduction
Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG) and is a critical therapeutic agent for the management of hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency[1][2]. Understanding its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled tracers, such as Carglumic Acid-d5, in conjunction with unlabeled carglumic acid, offers a powerful methodology for detailed pharmacokinetic analysis. This approach allows for the simultaneous administration of the tracer and the therapeutic dose, enabling precise differentiation and quantification of the two species by mass spectrometry. This application note outlines the principles, advantages, and a general protocol for conducting pharmacokinetic studies using this compound as a tracer.
Principle of Stable Isotope Tracers
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, results in a compound that is chemically identical to the parent drug but has a slightly higher molecular weight[3][4]. This mass difference is readily detectable by mass spectrometry, allowing for the precise quantification of both the deuterated (heavy) and non-deuterated (light) forms of the drug in biological samples[5].
Advantages of Using this compound as a Tracer:
-
Enhanced Accuracy in Bioavailability Studies: By administering an intravenous (IV) dose of this compound concurrently with an oral dose of unlabeled carglumic acid, absolute bioavailability can be determined from a single experiment, reducing inter-individual variability.
-
Improved Characterization of Drug-Drug Interactions: The impact of co-administered drugs on the absorption, distribution, metabolism, and excretion (ADME) of carglumic acid can be assessed with high precision.
-
Insight into Metabolic Pathways: The use of a deuterated tracer can help in identifying and quantifying metabolites, providing a clearer picture of the drug's metabolic fate[3][4].
-
Reduced Dosing Frequency in Studies: The ability to administer the tracer and the therapeutic dose simultaneously can streamline clinical trial design[5].
Signaling Pathway of Carglumic Acid
Caption: Mechanism of action of Carglumic Acid in the urea cycle.
Experimental Protocols
Objective: To characterize the pharmacokinetic profile of orally administered carglumic acid using an intravenous tracer dose of this compound.
Study Design: This protocol outlines a single-center, open-label, single-dose crossover study in healthy adult volunteers.
Materials:
-
Carglumic acid 200 mg tablets for oral suspension[2].
-
Sterile solution of this compound for intravenous infusion.
-
K2-EDTA collection tubes.
-
Standard laboratory equipment for blood processing and storage.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Subject Screening and Enrollment:
-
Recruit healthy adult male and female volunteers aged 18-55 years.
-
Conduct a comprehensive medical history, physical examination, and clinical laboratory tests to ensure subjects meet inclusion/exclusion criteria.
-
Obtain written informed consent from all participants.
-
-
Dosing:
-
Sample Collection:
-
Collect venous blood samples into K2-EDTA tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Process blood samples by centrifugation at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of carglumic acid and this compound in human plasma.
-
The method should include solid-phase extraction or protein precipitation for sample clean-up.
-
Use a stable isotope-labeled internal standard for both analytes to ensure accuracy and precision.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both carglumic acid and this compound using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
Calculate the absolute bioavailability (F) of oral carglumic acid using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Carglumic Acid in Healthy Subjects
| Parameter | Oral Administration (100 mg/kg) | Intravenous Infusion (8 mg/kg) |
| Cmax (ng/mL) | 3,284 | 8,613 |
| Tmax (hr) | 3 (median; range 2-4)[1] | Not Applicable |
| AUC0-t | Reported in specific studies | Reported in specific studies |
| t1/2 (hr) | 25 | 31 |
| Clearance (L/hr/kg) | Not directly applicable | 0.34 |
| Vd (L/kg) | Not directly applicable | 15 |
| Data compiled from publicly available prescribing information and drug databases[6][7]. |
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of Carglumic Acid.
The use of this compound as a tracer provides a robust and elegant approach for the detailed characterization of carglumic acid's pharmacokinetics. This methodology offers significant advantages over traditional study designs, leading to more precise and informative data that can ultimately benefit patient care. The protocols and workflows described herein provide a framework for researchers and drug development professionals to design and execute such studies, contributing to a deeper understanding of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. carglumicacid.com [carglumicacid.com]
- 7. Carbaglu (carglumic acid) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
Standard Operating Procedure for the Quantification of Carglumic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1) in the liver. CPS1 is the first and rate-limiting enzyme of the urea cycle, a metabolic pathway responsible for the detoxification of ammonia. In patients with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to hyperammonemia. Carglumic acid acts as a replacement for NAG, activating CPS1 and restoring the function of the urea cycle.
Accurate quantification of carglumic acid in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes. This document provides detailed application notes and protocols for the quantification of carglumic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis in human plasma and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for analysis in pharmaceutical formulations.
Signaling Pathway of Carglumic Acid in the Urea Cycle
Carglumic acid directly activates carbamoyl phosphate synthetase 1 (CPS1), the initial enzyme in the urea cycle, thereby promoting the conversion of ammonia to carbamoyl phosphate and subsequently to urea for excretion.
Caption: Mechanism of action of Carglumic Acid in the Urea Cycle.
Quantification of Carglumic Acid in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for the determination of carglumic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry.
Experimental Workflow
Caption: LC-MS/MS workflow for Carglumic Acid quantification.
Materials and Reagents
-
Carglumic Acid reference standard
-
Carglumic Acid-¹³C₅,¹⁵N internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K₂EDTA as anticoagulant)
-
Oasis MAX solid-phase extraction (SPE) cartridges
Instrumentation and Conditions
| Parameter | Specification |
| LC System | Agilent 1200 Series or equivalent |
| Column | ACE 5 CN, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic acid in water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | AB Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| MRM Transitions | Carglumic Acid: 189.0 -> 146.0Internal Standard: 195.0 -> 152.0 |
Experimental Protocol
3.4.1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Carglumic Acid and the internal standard in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with a mixture of methanol and water (50:50, v/v).
-
Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentrations.
3.4.2. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 6.00 - 6000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL[1] |
| Intra-batch Precision (%CV) | ≤ 15% |
| Inter-batch Precision (%CV) | ≤ 15% |
| Intra-batch Accuracy (%) | 85 - 115% |
| Inter-batch Accuracy (%) | 85 - 115% |
| Recovery | Approximately 50% with Oasis MAX[1] |
| Matrix Effect | Minimal (IS-normalized matrix factors: 0.95 to 1.01)[1] |
Quantification of Carglumic Acid in Pharmaceutical Formulations by HPLC-UV
This protocol describes a validated HPLC-UV method for the quantification of carglumic acid in pharmaceutical tablet formulations.
Experimental Workflow
Caption: HPLC-UV workflow for Carglumic Acid quantification.
Materials and Reagents
-
Carglumic Acid reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Carglumic Acid tablets (200 mg)
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity with Diode Array Detector (DAD) or equivalent |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (gradient elution may be required for stability studies) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 205 nm |
Experimental Protocol
4.4.1. Standard Solution Preparation
-
Accurately weigh about 25 mg of Carglumic Acid reference standard into a 25 mL volumetric flask.
-
Add about 15 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve.
-
Make up to volume with the diluent to obtain a standard solution of approximately 1000 µg/mL.
-
Prepare further dilutions as required for the calibration curve.
4.4.2. Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 Carglumic Acid tablets.
-
Accurately weigh a quantity of the powder equivalent to about 100 mg of Carglumic Acid into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then allow to cool to room temperature.
-
Make up to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution appropriately with the diluent to obtain a final concentration within the calibration range.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (Recovery %) | 98 - 102% |
Conclusion
The methods described provide reliable and robust procedures for the quantification of Carglumic Acid in both biological matrices and pharmaceutical dosage forms. The LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications, while the HPLC-UV method is suitable for routine quality control of pharmaceutical products. Proper validation of these methods in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the results.
References
Application Notes: The Role of Carglumic Acid-d5 in Modern Drug Metabolism Studies
Introduction
Carglumic Acid-d5 is a deuterated stable isotope-labeled internal standard for Carglumic Acid, a synthetic structural analog of N-acetylglutamate (NAG).[1][2] Carglumic Acid is a critical therapeutic agent for the management of hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, a rare genetic disorder affecting the urea cycle.[2] By mimicking the action of NAG, Carglumic Acid activates carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle, thereby facilitating the detoxification of ammonia into urea.[1][2][3] The study of its metabolism and pharmacokinetics is crucial for optimizing therapeutic regimens and ensuring patient safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods for pharmacokinetic and drug metabolism studies.[4] Deuterated standards offer a distinct mass difference from the unlabeled drug, allowing for precise and accurate quantification by mass spectrometry, while maintaining nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Applications in Drug Metabolism Studies
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is indispensable for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Carglumic Acid in biological matrices such as plasma, serum, and urine. Accurate PK data is essential for dose optimization and understanding the drug's behavior in the body.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic version of a drug to the brand-name drug. The precision afforded by using a stable isotope-labeled internal standard is critical for the statistical power of these studies.
-
Metabolite Identification and Quantification: Although Carglumic Acid is largely excreted unchanged, understanding the formation of any minor metabolites is a key aspect of drug metabolism studies. While this compound is primarily used to quantify the parent drug, data from such studies can aid in the structural elucidation of metabolites.
-
Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM may be employed to maintain plasma concentrations of Carglumic Acid within the therapeutic window, especially in patient populations with high metabolic variability. The use of this compound ensures the accuracy of these measurements.
Experimental Protocols
The following protocols are based on a validated LC-MS/MS method for the quantification of Carglumic Acid in human plasma, adapted for the use of this compound as the internal standard.
Preparation of Stock and Working Solutions
a. Carglumic Acid Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Carglumic Acid reference standard.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Store at 2-8°C.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Store at 2-8°C.
c. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working solutions of Carglumic Acid by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Spike blank human plasma with the working solutions to prepare calibration standards at concentrations ranging from approximately 5 to 5000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound working solution (at an appropriate concentration, e.g., 1000 ng/mL) to each tube, except for the blank samples.
-
Vortex for 10 seconds.
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | ACE 5 CN, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in Water [80:20, v/v] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | Carglumic Acid: m/z 189; this compound: m/z 194 |
| Product Ion (Q3) | Carglumic Acid: m/z 146; this compound: m/z 151 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated bioanalytical method for Carglumic Acid using this compound as an internal standard, based on published data for a similar stable isotope-labeled internal standard.[5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 6.00 - 6000 ng/mL |
| Regression Equation | y = mx + c (where y = peak area ratio) |
| Correlation Coefficient (r²) | ≥ 0.998 |
Table 2: Accuracy and Precision (Intra- and Inter-Batch)
| QC Level | Concentration (ng/mL) | Intra-Batch Accuracy (%) | Intra-Batch Precision (%CV) | Inter-Batch Accuracy (%) | Inter-Batch Precision (%CV) |
| LLOQ | 6.00 | 95.0 - 105.0 | < 15.0 | 90.0 - 110.0 | < 15.0 |
| Low | 18.0 | 95.0 - 105.0 | < 15.0 | 90.0 - 110.0 | < 15.0 |
| Medium | 3000 | 95.0 - 105.0 | < 15.0 | 90.0 - 110.0 | < 15.0 |
| High | 4800 | 95.0 - 105.0 | < 15.0 | 90.0 - 110.0 | < 15.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | IS-Normalized Matrix Factor |
| Low | 18.0 | ~50 | 0.95 - 1.05 |
| High | 4800 | ~50 | 0.95 - 1.05 |
Visualizations
Metabolic Pathway of Carglumic Acid
Caption: Role of Carglumic Acid in the Urea Cycle.
Experimental Workflow
Caption: Bioanalytical Workflow for Carglumic Acid Quantification.
References
- 1. Carglumic acid for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. carbaglu.com [carbaglu.com]
- 4. lcms.cz [lcms.cz]
- 5. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Carglumic Acid-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Carglumic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the LC-MS/MS analysis of carglumic acid?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of carglumic acid. The use of a SIL-IS is a critical strategy to compensate for matrix effects.[1] Since this compound has nearly identical physicochemical properties and chromatographic behavior to the unlabeled carglumic acid, it experiences similar degrees of ion suppression or enhancement during LC-MS/MS analysis.[1] This allows for accurate quantification of the analyte, as the ratio of the analyte to the internal standard remains consistent even with variations in the sample matrix.
Q2: What are the common causes of matrix effects in the analysis of carglumic acid from biological samples?
A2: Matrix effects, which can manifest as ion suppression or enhancement, are a primary challenge in LC-MS/MS bioanalysis.[1][2] The most common culprits in biological matrices like plasma are endogenous components that co-elute with the analyte of interest.[2] For carglumic acid, these can include:
-
Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in plasma samples.[1]
-
Salts and other small molecules: These can alter the ionization efficiency of the analyte.
-
Proteins: While most are removed during initial sample preparation, residual proteins can still interfere with the analysis.
Q3: What are the primary sample preparation techniques to mitigate matrix effects for carglumic acid analysis?
A3: The goal of sample preparation is to remove interfering endogenous components from the sample matrix while efficiently recovering the analyte.[1][3] The most common and effective techniques for carglumic acid include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[4] For acidic compounds like carglumic acid, mixed-mode anion exchange SPE, such as with Oasis MAX cartridges, has been shown to provide excellent recovery and reduction of matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, but the recovery of polar analytes like carglumic acid may be lower compared to SPE.[6]
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components compared to SPE and LLE, often resulting in more significant matrix effects.[7]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[8] However, this approach is only feasible if the concentration of carglumic acid in the sample is high enough to remain above the lower limit of quantification (LLOQ) of the analytical method after dilution.
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery of Carglumic Acid during Solid-Phase Extraction (SPE)
Low recovery is a common issue in SPE and can be caused by several factors. This guide provides a systematic approach to identifying and resolving the problem.
Step 1: Identify Where the Analyte is Being Lost
To pinpoint the issue, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).
-
Analyte in the Load Fraction: This indicates that the analyte did not properly bind to the SPE sorbent.
-
Possible Cause: Incorrect pH of the sample. For anion exchange SPE with Oasis MAX, the sample pH should be adjusted to be at least 2 pH units above the pKa of carglumic acid to ensure it is deprotonated and can bind to the sorbent.
-
Solution: Ensure proper pH adjustment of the sample before loading.
-
Possible Cause: The sample loading flow rate is too high.
-
Solution: Reduce the loading flow rate to allow for sufficient interaction between the analyte and the sorbent.
-
-
Analyte in the Wash Fraction: This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
-
Possible Cause: The organic content of the wash solvent is too high.
-
Solution: Decrease the percentage of organic solvent in the wash solution.
-
-
Analyte Not Found in Any Fraction (or very low in elution): This implies that the analyte is strongly retained on the sorbent and is not being efficiently eluted.
-
Possible Cause: The elution solvent is too weak.
-
Solution: Increase the strength of the elution solvent. For anion exchange, this can be achieved by adding a basic modifier (e.g., ammonium hydroxide) to the organic solvent to neutralize the analyte and disrupt its interaction with the sorbent.
-
Guide 2: Addressing Poor Peak Shapes for Carglumic Acid
Poor peak shape (e.g., tailing, fronting, or splitting) can compromise the accuracy and precision of quantification.
-
Peak Tailing:
-
Possible Cause: Secondary interactions between the acidic carglumic acid and active sites on the analytical column.
-
Solution: Use an acidic mobile phase additive, such as formic acid or acetic acid, to suppress the ionization of carglumic acid and minimize these interactions.[9][10]
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent or replace the column if necessary.
-
-
Peak Fronting:
-
Possible Cause: Overloading the analytical column.
-
Solution: Dilute the sample or inject a smaller volume.
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase conditions.[10][11]
-
-
Split Peaks:
-
Possible Cause: A partially blocked frit in the column or tubing.
-
Solution: Replace the in-line filter or the column.
-
Possible Cause: The sample solvent is significantly stronger than the mobile phase.
-
Solution: Reconstitute the sample in a weaker solvent.[11]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Carglumic Acid from Plasma using Oasis MAX Cartridges
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Vortex to mix.
-
Add 200 µL of 4% phosphoric acid in water and vortex. This step protonates the carglumic acid.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MAX (30 mg, 1 cc) cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 100% methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the carglumic acid and this compound with 1 mL of 2% formic acid in methanol. The formic acid will neutralize the anionic charge on the sorbent and release the acidic analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Carglumic Acid from Plasma
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Vortex to mix.
-
Add 50 µL of 1M HCl to acidify the sample.
-
-
Extraction:
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Collection and Evaporation:
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Organic Acids in Plasma
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low to Moderate[7] | High[6] | Very High[4][7] |
| Analyte Recovery | Variable, can be low[7] | Moderate to High[4] | High and Reproducible[6] |
| Selectivity | Low[7] | High[6] | High (can be tuned with sorbent chemistry)[6] |
| Throughput | High | Moderate | Moderate to High (amenable to automation) |
| Cost per Sample | Low | Low to Moderate | High |
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of Carglumic Acid.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinesis-australia.com.au [kinesis-australia.com.au]
- 6. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Improving peak shape and resolution for Carglumic Acid and its d5-analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Carglumic Acid and its d5-deuterated analog. The focus is on improving peak shape and resolution for reliable and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when analyzing Carglumic Acid and its d5-analog by LC-MS?
The most frequently encountered problems include poor peak shape (tailing or fronting), inadequate resolution between the analyte and its deuterated internal standard, and low sensitivity. These issues often stem from suboptimal chromatographic conditions, particularly the mobile phase pH and composition, as well as the choice of the analytical column.
Q2: Why is the mobile phase pH critical for the analysis of Carglumic Acid?
Carglumic Acid is an acidic compound. The pH of the mobile phase dictates its degree of ionization, which in turn significantly affects its retention on a reversed-phase column and its interaction with the stationary phase.[1][2] Operating at a pH well below the pKa of the carboxylic acid groups ensures that the molecule is in its less polar, protonated form, leading to better retention and often improved peak shape.[1][2]
Q3: Can the d5-Carglumic Acid internal standard be fully resolved from the unlabeled Carglumic Acid?
Deuterated standards are intended to co-elute with the analyte. However, a slight difference in retention time, known as the deuterium isotope effect, can sometimes be observed.[3][4] This can lead to partial separation, which might affect the accuracy of quantification if not properly managed. Optimizing the chromatographic conditions, such as the mobile phase composition and temperature, can help minimize this effect and ensure co-elution.
Q4: What type of analytical column is best suited for Carglumic Acid analysis?
Reversed-phase columns, such as C18, are commonly used for the analysis of Carglumic Acid.[5] However, due to its polar nature, other stationary phases like those with polar-embedded groups or cyano (CN) phases can also provide good retention and peak shape.[6] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative approach.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the analysis of Carglumic Acid and its d5-analog.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue for acidic compounds like Carglumic Acid and can lead to inaccurate integration and reduced sensitivity.
Troubleshooting Workflow for Peak Tailing
References
- 1. lcms.cz [lcms.cz]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in the analysis of Carglumic Acid-d5
Technical Support Center: Analysis of Carglumic Acid
Welcome to the technical support center for the analysis of Carglumic Acid and its deuterated internal standard, Carglumic Acid-d5. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common analytical challenges, with a focus on mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in bioanalysis? A: this compound is a stable isotope-labeled (deuterated) version of Carglumic Acid. In quantitative LC-MS/MS bioanalysis, it serves as an ideal internal standard (IS). Because it is chemically and physically almost identical to the non-labeled Carglumic Acid, it co-elutes and experiences nearly the same effects from the sample matrix, including ion suppression.[1] This allows for accurate quantification of the target analyte even when signal intensity fluctuates due to matrix effects.
Q2: What is ion suppression and how does it affect the analysis of Carglumic Acid? A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids from plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This competition reduces the number of analyte ions that are formed and detected, leading to a decreased signal, poor sensitivity, and potentially inaccurate results.[3][4] Since Carglumic Acid is a polar molecule, it may elute early in typical reversed-phase chromatography, a region often prone to interference from other polar matrix components.[5]
Q3: How can I determine if my this compound signal is affected by ion suppression? A: A common method is to perform a post-column infusion experiment.[6] In this setup, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix (e.g., plasma extract) is injected onto the LC system. A significant drop in the baseline signal for this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[6][7]
Q4: Can I rely on my internal standard (this compound) to correct for all ion suppression? A: While a stable isotope-labeled internal standard is the best tool to compensate for ion suppression, it is not foolproof. Severe or variable suppression can still impact results.[8] If the suppression is so strong that the internal standard signal is significantly diminished or lost, the ratio between the analyte and the IS becomes unreliable.[1] Therefore, the primary goal should always be to minimize ion suppression first and then use the IS to correct for any residual, consistent effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Carglumic Acid and its internal standard, this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte and IS | Severe Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are preventing efficient ionization.[3][7] | 1. Improve Sample Cleanup: Switch from simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE).[9] 2. Optimize Chromatography: Modify the LC gradient to better separate Carglumic Acid from the suppression zone, particularly the solvent front.[5] 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[10] |
| Inconsistent/Irreproducible Peak Areas | Variable Matrix Effects: The degree of ion suppression differs between samples, standards, and quality controls.[8] | 1. Enhance Sample Preparation: Implement a robust SPE protocol to ensure cleaner, more consistent extracts across all samples.[11] 2. Check for Column Contamination: Late-eluting compounds can build up on the analytical column and cause issues in subsequent runs.[12] Implement a column wash step at the end of each gradient. |
| Poor Peak Shape (Tailing, Splitting) | Sample Solvent Mismatch: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase.[12] Column Overload or Contamination: Injecting too much sample or buildup of contaminants.[12] | 1. Match Solvents: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the starting mobile phase composition.[12] 2. Reduce Injection Volume: A smaller injection volume can sometimes improve peak shape. 3. Column Maintenance: Use a guard column and implement a regular column flushing/regeneration procedure. |
| IS Signal Decreases as Analyte Concentration Increases | Detector Saturation / Competition: At very high analyte concentrations, the analyte can compete with the internal standard for the limited charge in the ESI droplet surface, suppressing the IS signal.[13] | 1. Adjust IS Concentration: Ensure the internal standard concentration is appropriate for the calibration range. 2. Dilute High-Concentration Samples: Samples expected to be above the upper limit of quantification should be diluted prior to extraction to bring them into the linear range of the assay. |
Quantitative Data Summary
Effective sample preparation is the most critical step in mitigating ion suppression. The choice of technique can dramatically impact the cleanliness of the final extract. Below is a table summarizing typical performance data when comparing Protein Precipitation (PPT) with Solid-Phase Extraction (SPE) for the analysis of small polar molecules in plasma.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Interpretation |
| Analyte Recovery (%) | 90 - 105% | 85 - 100% | Both methods can yield high recovery, but PPT is less selective. |
| Matrix Effect (%) | 30 - 60% (Suppression) | < 15% (Suppression) | SPE is significantly more effective at removing interfering matrix components, resulting in minimal ion suppression.[7][11] |
| Process Time | ~5-10 min/sample | ~15-20 min/sample | PPT is faster but yields a "dirtier" extract, which can lead to more downstream issues and instrument downtime.[9] |
| Relative Standard Deviation (RSD %) | < 15% | < 5% | The cleaner extracts from SPE lead to more precise and reproducible results. |
Note: Data are representative and may vary based on the specific molecule, matrix, and protocol.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol provides a general method for extracting Carglumic Acid from plasma using a mixed-mode weak anion exchange (WAX) SPE cartridge, which is suitable for acidic compounds.
Objective: To remove proteins, salts, and phospholipids from plasma samples to reduce ion suppression.
Materials:
-
SOLA™ WAX SPE Cartridges (or equivalent)
-
Plasma samples, calibrators, and QCs containing this compound IS
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Hydroxide
-
Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Condition: Pass 500 µL of methanol through the SPE cartridge.
-
Equilibrate: Pass 500 µL of water through the cartridge. Ensure the sorbent bed does not go dry.[14]
-
Sample Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 100 µL of water) onto the cartridge. Apply a slow, consistent flow rate (~0.5 mL/min).[14]
-
Wash 1 (Remove salts/polar interferences): Wash the cartridge with 500 µL of water.
-
Wash 2 (Remove non-polar interferences): Wash the cartridge with 500 µL of methanol.
-
Elute: Elute Carglumic Acid and this compound by applying 500 µL of methanol containing 2% ammonium hydroxide. The basic pH neutralizes the acidic analyte, releasing it from the sorbent.[14]
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a weak solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Visual Guides and Workflows
Diagrams can clarify complex processes like ion suppression and experimental workflows.
Mechanism of Ion Suppression
Caption: The mechanism of ion suppression in an Electrospray Ionization (ESI) source.
SPE Workflow for Sample Cleanup
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of Carglumic Acid.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of ion suppression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. agilent.com [agilent.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Stability issues of Carglumic Acid-d5 in different storage conditions
This technical support center provides guidance on the stability of Carglumic Acid-d5 under various storage conditions. As limited direct stability data for the deuterated form is publicly available, this guide leverages information from its non-deuterated counterpart, Carglumic Acid (Carbaglu®), and general principles of chemical stability. Researchers are advised to perform their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the potential degradation pathways for this compound?
A2: Impurities in Carglumic Acid can arise from chemical synthesis, degradation, or storage conditions.[3] Potential degradation pathways may include hydrolysis of the carbamoyl group and oxidation.[3] One of the metabolites of Carglumic Acid that has been identified in feces is glutamic acid, and the final product of its metabolism is carbon dioxide.[2] Exposure to strong acids, alkalis, or strong oxidizing/reducing agents should be avoided.[4]
Q3: How does deuteration affect the stability of this compound compared to Carglumic Acid?
A3: The effect of deuteration on the stability of a molecule can vary. In some cases, the replacement of hydrogen with deuterium can lead to a stronger chemical bond (the kinetic isotope effect), which may result in slower degradation rates. However, this is not a universal rule and can depend on the specific degradation pathway. Without specific stability data for this compound, it is recommended to handle it with the same care as the non-deuterated form.
Q4: Can I use this compound after the recommended "discard after" date?
A4: It is not recommended to use this compound after the suggested discard date, which for the commercial non-deuterated product is one month after opening.[1][2] Beyond this period, the stability and purity of the compound cannot be guaranteed, which could impact experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound due to improper storage. | - Review storage conditions. Ensure the container is tightly sealed and protected from moisture and light.- Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric conditions.- Perform a purity check of the stored compound using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products. | - Compare the chromatogram of the aged sample with a freshly prepared standard.- Based on the structure of Carglumic Acid, consider potential degradation products such as glutamic acid.[2]- If possible, identify the unknown peaks using mass spectrometry. |
| Reduced biological activity | Loss of potency due to degradation. | - Use a freshly prepared solution of this compound for experiments.- If using a stock solution, verify its concentration and purity before use.- Consider performing a dose-response experiment to assess the activity of the stored compound. |
Experimental Protocols
General Protocol for a Short-Term Stability Study of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent under defined storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., water, buffer) to a specific concentration. Note: Carglumic acid is described as being soluble in boiling water and slightly soluble in cold water.[5] The commercial product is a dispersible tablet that does not dissolve completely in water.[6][7]
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple vials to avoid repeated sampling from the same container.
-
Store the vials under different conditions (e.g., 2-8°C, room temperature, 40°C).
-
Protect a set of samples from light at each temperature to assess photosensitivity.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analytical Method:
-
Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
At each time point, determine the concentration of this compound and the presence of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining against time for each storage condition.
-
Visualizations
Caption: Workflow for a stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
Reducing background noise in the MRM transition of Carglumic Acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and addressing other common issues encountered during the MRM analysis of Carglumic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound and its unlabeled form?
A1: The recommended deprotonated precursor to product ion transitions for Carglumic Acid and its stable isotope-labeled internal standard (IS) are monitored in negative ionization mode. A common choice for the internal standard is Carglumic Acid-¹³C₅ ¹⁵N.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carglumic Acid | 189 | 146 |
| This compound (as IS) | 195 | 152 |
Q2: What is a common cause of high background noise in the MRM transition of this compound?
A2: A primary cause of high background noise is the presence of interfering endogenous components from the biological matrix, such as plasma.[1] This is often referred to as a "matrix effect," where co-eluting substances suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[3][4] Other potential sources of noise include contaminated solvents, improper sample preparation, and a dirty ion source.[5]
Q3: How can I minimize matrix effects when analyzing this compound in plasma?
A3: To minimize matrix effects, a robust sample preparation method is crucial. Solid-phase extraction (SPE) is an effective technique for cleaning up plasma samples.[1] Specifically, a mixed-mode anion exchange sorbent has been shown to provide good recovery for Carglumic Acid.[1] Additionally, ensuring complete chromatographic separation of this compound from endogenous plasma components is vital. The use of a stable isotope-labeled internal standard, like Carglumic Acid-¹³C₅ ¹⁵N, is also highly recommended to compensate for matrix effects.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: High Background Noise or Unstable Baseline
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phase. Sonicate the mobile phase to remove dissolved gases. |
| Dirty Ion Source | Clean the ion source components, including the capillary, cone, and lens, according to the manufacturer's instructions.[5][6] |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as the recommended SPE protocol. Diluting the sample can also sometimes mitigate matrix effects. |
| Insufficient Chromatographic Separation | Optimize the liquid chromatography method to ensure this compound is well-separated from matrix interferences. This may involve adjusting the mobile phase composition or gradient. |
| Improper Instrument Parameters | Optimize the cone voltage and cone gas flow to maximize the signal-to-noise ratio for the this compound transition.[1] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. |
| pH of Mobile Phase | The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the pH is consistent and appropriate for Carglumic Acid. |
Problem 3: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal MRM Parameters | Optimize the collision energy (CE) and cone voltage (CV) for the specific this compound transition to ensure maximal fragmentation and ion transmission.[3][7] |
| Ion Suppression | Address matrix effects through improved sample preparation and chromatographic separation as described above. |
| Instrument Calibration | Ensure the mass spectrometer is properly calibrated. |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method shown to be effective for the extraction of Carglumic Acid from human plasma.[1]
-
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, 30 mg, 1 cc)
-
Plasma sample containing this compound
-
Internal Standard (Carglumic Acid-¹³C₅ ¹⁵N) solution
-
Methanol
-
Acetonitrile
-
0.1% Acetic Acid in water
-
2% Formic Acid in water
-
5% Ammonium hydroxide in methanol
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Carglumic Acid. Optimization may be required for your specific instrumentation.[1][2]
| Parameter | Condition |
| LC Column | ACE 5CN (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in water [80:20, v/v] |
| Flow Rate | 1 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | -4500 V |
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Workflow for sample preparation and analysis.
References
- 1. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Linearity problems in the calibration curve for Carglumic Acid using d5-standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing linearity problems in the calibration curve for Carglumic Acid, particularly when using a deuterated (d5) internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Carglumic Acid showing non-linearity?
Non-linearity in calibration curves, especially in liquid chromatography-mass spectrometry (LC-MS), is a common issue.[1][2] Several factors can contribute to this problem, often categorized as issues related to the analyte and internal standard (IS), matrix effects, or instrument performance.
Common Causes for Non-Linearity:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[2][3]
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Carglumic Acid or its d5-standard in the MS source, leading to inconsistent analyte response.[4][5] Phospholipids are often a major contributor to matrix effects.
-
Internal Standard (IS) Issues: The d5-internal standard may not behave identically to the native Carglumic Acid. Potential issues include isotopic interference (cross-contribution between analyte and IS signals), differing susceptibility to matrix effects, or impurities in the IS.[1] The loss of proportionality between the analyte and IS responses is a root cause of nonlinearity.[2][6]
-
Analyte/IS Chemistry: Formation of dimers or multimers at higher concentrations can lead to a non-linear response.[1][2]
-
Sample Preparation Inefficiencies: Inconsistent extraction recovery across the concentration range can introduce non-linearity.
-
Chromatography Problems: Poor peak shape, co-elution with interfering substances, or carryover from previous injections can affect accuracy and linearity. Regulatory guidance suggests that carry-over should not exceed 20% of the lower limit of quantification (LLOQ).[7]
Q2: What are the acceptable linearity criteria for a bioanalytical method?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation.[7][8][9] While specific criteria can vary, general acceptance for a linear calibration curve includes:
-
Correlation Coefficient (r²): The coefficient of determination (r²) should typically be ≥ 0.99. A published method for Carglumic acid reported an r² ≥ 0.9987.[10]
-
Calibration Standard Accuracy: The back-calculated concentration for each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Regression Model: A simple linear regression with or without weighting is preferred. The most common weighting factor is 1/x or 1/x², which helps to compensate for heteroscedasticity (unequal variance across the concentration range).[1] If non-linearity is persistent and understood, a quadratic regression model may be used, but this requires justification and more calibration points.[6]
| Parameter | Acceptance Criteria | Common Weighting Factors |
| Correlation Coefficient (r²) | ≥ 0.99 | None |
| LLOQ Accuracy | 80% - 120% | 1/x |
| Other Calibrator Accuracy | 85% - 115% | 1/x² |
Q3: My curve is non-linear at the high end. What should I do?
Non-linearity at high concentrations is often due to detector saturation or ionization saturation.[2]
Troubleshooting Steps:
-
Dilute the Upper Limit of Quantification (ULOQ) Sample: Dilute the highest concentration standard and re-inject. If the diluted sample falls on the linear portion of the curve, this points towards saturation.
-
Reduce Instrument Sensitivity: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters like collision energy or by choosing a less abundant product ion for quantification.[2]
-
Narrow the Calibration Range: If the method's sensitivity allows, you can narrow the calibration range to exclude the non-linear upper concentrations.[11]
-
Use a Quadratic Curve Fit: If the non-linearity is reproducible and well-characterized, a quadratic regression model (y = ax² + bx + c) with appropriate weighting can be used.[6]
Q4: My curve is non-linear at the low end. What is the cause?
Poor linearity at the lower limit of quantification (LLOQ) can be caused by:
-
Background Noise or Interferences: Endogenous matrix components may have a signal that interferes with the analyte at low levels.
-
Analyte Adsorption: Carglumic Acid may adsorb to plasticware or parts of the LC system, causing a disproportionate loss at low concentrations.
-
Poor Ionization Efficiency: At very low concentrations, the efficiency of ionization may not be consistent.[3]
-
Carryover: Residual analyte from a preceding high-concentration sample can artificially inflate the response of a subsequent low-concentration sample.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte and internal standard.[4][5]
Experimental Protocol: Post-Extraction Spike Method
This protocol helps quantify the extent of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Carglumic Acid and d5-IS into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma) first. Then, spike the extracted matrix with Carglumic Acid and d5-IS at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike blank matrix with Carglumic Acid and d5-IS before the extraction process.
-
-
Analyze and Calculate: Analyze all samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
Recovery (RE) = Peak Area in Set C / Peak Area in Set B
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. The IS-normalized MF should be close to 1.0.[10]
-
Mitigation Strategies:
| Strategy | Description |
| Improve Sample Cleanup | Switch from simple protein precipitation to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[12] For Carglumic Acid, a mixed-mode anion exchange SPE has been shown to be effective.[10] |
| Optimize Chromatography | Modify the LC gradient to better separate Carglumic Acid from interfering matrix components. Ensure adequate separation from phospholipids. |
| Dilute the Sample | Diluting the sample with the mobile phase can reduce the concentration of matrix components, but may compromise sensitivity at the LLOQ. |
| Use a Better Internal Standard | A stable isotope-labeled (SIL) internal standard like d5-Carglumic Acid is ideal as it should co-elute and experience similar matrix effects.[7] Ensure the IS is pure and free from unlabeled analyte. |
Visualized Workflows and Logic
General Analytical Workflow
The following diagram outlines the typical workflow for a bioanalytical assay, indicating points where linearity issues can arise.
Caption: Workflow for Carglumic Acid bioanalysis.
Troubleshooting Decision Tree for Non-Linearity
Use this decision tree to systematically diagnose the root cause of your calibration curve problems.
Caption: Decision tree for troubleshooting non-linearity.
Example Experimental Protocol
Protocol: Sample Preparation and LC-MS/MS for Carglumic Acid in Plasma
This protocol is an example based on published methods and common bioanalytical practices.[10]
1. Materials
-
Carglumic Acid reference standard
-
d5-Carglumic Acid internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol, Acetonitrile (HPLC Grade)[13]
-
Acetic Acid
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX)[10]
2. Preparation of Standards and QCs
-
Prepare stock solutions of Carglumic Acid and d5-IS in methanol.
-
Serially dilute the Carglumic Acid stock to create calibration standards in blank plasma, typically covering a range of 5-5000 ng/mL.[10]
-
Prepare Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations.
3. Sample Extraction (SPE)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of d5-IS working solution.
-
Vortex briefly.
-
Pre-treat the sample as required by the SPE cartridge manufacturer (e.g., by adding a weak acid).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with an aqueous basic solution followed by methanol).
-
Elute Carglumic Acid and d5-IS with an acidic organic solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Example Condition |
| LC Column | ACE 5CN (150 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in water [80:20, v/v][10] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative[10] |
| MS/MS Transitions | Carglumic Acid: 189 -> 146; d5-IS: 195 -> 152 (example transitions)[10] |
| Dwell Time | 200 ms |
| Collision Energy | Optimize for maximum signal |
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. eijppr.com [eijppr.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. simbecorion.com [simbecorion.com]
Validation & Comparative
Bioanalytical method validation of Carglumic Acid assay using Carglumic Acid-d5
A definitive guide to the bioanalytical method validation of Carglumic Acid assays, this document provides a comprehensive comparison, utilizing Carglumic Acid-d5 as an internal standard. Tailored for researchers, scientists, and drug development professionals, this guide presents objective performance data, detailed experimental protocols, and illustrative diagrams to support robust and reliable bioanalysis.
Comparative Analysis of Bioanalytical Methods
The quantification of Carglumic Acid in biological matrices, such as human plasma, is crucial for pharmacokinetic studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[1][2] A key element in developing a robust LC-MS/MS method is the choice of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it closely mimics the analyte's chemical and physical properties during sample extraction and ionization, correcting for potential variability.[3]
Alternative approaches, such as using a structurally similar analog as an IS or methods without an IS, are more susceptible to matrix effects, leading to decreased accuracy and precision.[1] The use of a SIL-IS like this compound or Carglumic acid-¹³C₅ ¹⁵N ensures the most reliable quantification.[1][2]
Experimental Protocols
A validated bioanalytical method requires meticulous optimization of sample preparation and analytical conditions.
Sample Preparation: Solid-Phase Extraction (SPE)
For robust and clean sample extraction from 100 µL of human plasma, a mixed-mode anion exchange solid-phase extraction is highly effective.[1][2]
-
Spiking: Add the internal standard (this compound) to the plasma sample.
-
Pre-treatment: Condition the Oasis MAX SPE cartridge (30 mg, 1cc) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solution of 5% ammonium hydroxide followed by methanol to remove interfering substances.
-
Elution: Elute the Carglumic Acid and this compound from the cartridge using a solution of 2% formic acid in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions
Chromatographic separation is typically achieved on a cyano (CN) column under isocratic conditions.[1][2]
-
Column: ACE 5 CN (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile:methanol (50:50, v/v) and 0.1% acetic acid in water (80:20, v/v).[1][2]
-
Detection: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode is used.[1][2]
-
MRM Transitions:
Data Presentation: Validation Parameter Comparison
The method was validated according to regulatory guidelines.[6] The following tables summarize the performance data.
Table 1: Linearity and Sensitivity
| Parameter | Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.9987 | ≥ 0.99 |
| Calibration Range | 6.00 - 6000 ng/mL | Must cover expected concentrations |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL | Signal should be ≥ 5x blank response |
Data sourced from a study using a similar SIL-IS.[1][2]
Table 2: Accuracy and Precision
| Quality Control Level | Accuracy (% Bias) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Acceptance Criteria (Accuracy/Precision) |
| LLOQ (6.00 ng/mL) | Within ±20% | ≤ 20% | ≤ 20% | ±20% / ≤20% |
| Low QC | Within ±15% | ≤ 15% | ≤ 15% | ±15% / ≤15% |
| Medium QC | Within ±15% | ≤ 15% | ≤ 15% | ±15% / ≤15% |
| High QC | Within ±15% | ≤ 15% | ≤ 15% | ±15% / ≤15% |
Acceptance criteria are based on FDA and EMA guidelines.[7][8] The presented method meets these criteria.[1][2]
Table 3: Matrix Effect and Recovery
| Parameter | Performance | Significance |
| IS-Normalized Matrix Factor | 0.95 to 1.01 | Values close to 1 indicate minimal matrix effect.[1][2] |
| Extraction Recovery | ~50% | Consistent and reproducible recovery is key.[1][2] |
Mandatory Visualizations
Diagrams illustrating workflows and logical relationships provide a clear visual summary.
Caption: Bioanalytical workflow for Carglumic Acid quantification.
Caption: Comparison of internal standard selection for Carglumic Acid bioanalysis.
References
- 1. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mac-mod.com [mac-mod.com]
- 5. chromatographyshop.com [chromatographyshop.com]
- 6. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
Cross-Validation of an LC-MS/MS Method for Carglumic Acid with a Deuterated Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carglumic acid in human plasma, utilizing a deuterated internal standard. While a direct comparison with an alternative method is presented as a template for cross-validation, this document focuses on the detailed experimental protocol and performance data of a validated reference method.
Introduction to Carglumic Acid and Bioanalytical Method Validation
Carglumic acid is a crucial therapeutic agent for managing hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency. Accurate and precise quantification of carglumic acid in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. Bioanalytical method validation is a regulatory requirement to ensure the reliability and reproducibility of the analytical data. Cross-validation becomes essential when data is generated from different analytical methods or laboratories, ensuring consistency and comparability of results.
Experimental Protocols
This section details the experimental procedures for the sample preparation, and the LC-MS/MS analysis of carglumic acid and its deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate carglumic acid and its internal standard from human plasma.
-
Sample Pre-treatment : To 100 µL of human plasma, add the deuterated internal standard, carglumic acid-¹³C₅,¹⁵N.
-
Extraction : Perform solid-phase extraction using an Oasis MAX (30 mg, 1cc) mixed-mode anion exchange cartridge.
-
Elution : Elute the analyte and internal standard from the cartridge.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of carglumic acid.
-
Chromatographic Column : ACE 5CN (150 × 4.6 mm, 5 µm)
-
Mobile Phase : Isocratic elution with acetonitrile:methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v]
-
Flow Rate : 1.0 mL/min
-
Mass Spectrometer : Triple quadrupole mass spectrometer
-
Ionization Mode : Negative electrospray ionization (ESI)
-
Monitored Transitions :
-
Carglumic Acid: m/z 189/146
-
Carglumic Acid-¹³C₅,¹⁵N (Internal Standard): m/z 195/152
-
Method Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their acceptance criteria as per regulatory guidelines (FDA and EMA). The performance data for the reference method (Method A) is presented for comparison.
Linearity
The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.
| Parameter | Acceptance Criteria | Method A Performance |
| Calibration Range | At least 6 non-zero standards | 6.00 - 6000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9987 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Compliant |
Accuracy and Precision
The accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
| Parameter | QC Level | Acceptance Criteria | Method A Performance |
| Intra-day Accuracy (% Bias) | LLOQ, Low, Mid, High | ±15% (±20% at LLOQ) | Compliant |
| Inter-day Accuracy (% Bias) | LLOQ, Low, Mid, High | ±15% (±20% at LLOQ) | Compliant |
| Intra-day Precision (%RSD) | LLOQ, Low, Mid, High | ≤15% (≤20% at LLOQ) | Compliant |
| Inter-day Precision (%RSD) | LLOQ, Low, Mid, High | ≤15% (≤20% at LLOQ) | Compliant |
Selectivity and Matrix Effect
Selectivity ensures that endogenous components in the matrix do not interfere with the quantification of the analyte and internal standard. The matrix effect evaluates the influence of matrix components on the ionization of the analyte.
| Parameter | Acceptance Criteria | Method A Performance |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Compliant |
| Matrix Factor (IS-normalized) | Consistent across low, mid, and high QC concentrations. | 0.95 to 1.01 |
Stability
The stability of carglumic acid is assessed under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Type | Storage Condition | Acceptance Criteria | Method A Performance |
| Short-term (Bench-top) | Room temperature for a specified duration | Mean concentration within ±15% of nominal | Compliant |
| Long-term | Frozen at a specified temperature for an extended period | Mean concentration within ±15% of nominal | Compliant |
| Freeze-thaw | Multiple freeze-thaw cycles | Mean concentration within ±15% of nominal | Compliant |
| Post-preparative (Autosampler) | In the autosampler for a specified duration | Mean concentration within ±15% of nominal | Compliant |
Cross-Validation: A Comparative Framework
Cross-validation is performed to ensure that two different analytical methods or the same method in different laboratories produce comparable results. The following table outlines the parameters for a hypothetical cross-validation between the reference method (Method A) and a new or modified method (Method B).
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Linearity Comparison | Analyze calibration curves for both methods. | Similar calibration ranges and r² values. |
| Accuracy and Precision Comparison | Analyze the same set of QC samples with both methods. | The mean concentration and %RSD should be within acceptable limits for both methods. |
| Incurred Sample Reanalysis (ISR) | Reanalyze a subset of study samples with both methods. | The percentage difference between the initial and reanalyzed concentrations should be within ±20% for at least 67% of the samples. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical method validation and cross-validation workflow.
Caption: Workflow for the LC-MS/MS analysis of carglumic acid.
Caption: Logical relationship between method validation and cross-validation.
Conclusion
This guide provides a detailed framework for the validation and cross-validation of an LC-MS/MS method for the quantification of carglumic acid in human plasma. The presented reference method demonstrates excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for regulated bioanalysis. The principles and protocols outlined herein can be applied to the validation of new or modified methods, ensuring the generation of reliable and comparable data in clinical and research settings.
A Comparative Guide to Carglumic Acid Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of analytical techniques for the precise measurement of Carglumic Acid, a critical therapeutic agent for hyperammonemia, is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of commonly employed quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and development needs.
Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1) in the urea cycle. It is a cornerstone in the management of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. Accurate and reliable quantification of Carglumic Acid in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide delves into the performance characteristics of prevalent analytical methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), and Ultra-High-Performance Liquid Chromatography (UHPLC).
Comparative Analysis of Quantification Methods
The selection of an analytical method for Carglumic Acid quantification is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the intended application. The following table summarizes the key performance parameters of different validated methods, offering a clear comparison to facilitate an informed decision-making process.
| Parameter | LC-MS/MS Method (in human plasma) | HPLC-DAD Method (in pharmaceutical formulations) | UHPLC/DAD Method (for degradation products) |
| Linearity Range | 6.00–6000 ng/mL[1] | Not explicitly stated, but R² = 0.999[2] | Not explicitly stated for Carglumic Acid assay |
| Coefficient of Determination (R²) | ≥ 0.9987[1] | 0.999[2] | Not explicitly stated for Carglumic Acid assay |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 ppm[2][3] | 0.7 µg/mL[4] |
| Limit of Quantification (LOQ) | 6.0 ng/mL[5] | 0.5 ppm[2][3] | 0.15 µg/mL[4] |
| Accuracy | Intra- and inter-batch accuracy assessed[1] | 98 – 102%[2][3] | Validated according to ICH guidelines[4] |
| Precision (RSD) | Intra- and inter-batch precision assessed[1] | ≤ 2%[2][3] | Validated according to ICH guidelines[4] |
| Recovery | ~ 50%[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
LC-MS/MS Method for Carglumic Acid in Human Plasma
This method is highly selective and sensitive, making it suitable for bioanalytical applications.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Carglumic Acid from human plasma. The Oasis MAX cartridge has been shown to provide the best recovery (~50%).[1]
-
Chromatography: Separation is achieved on an ACE 5CN column (150 × 4.6 mm, 5 µm) under isocratic conditions. The mobile phase consists of a mixture of acetonitrile:methanol (50:50, v/v) and 0.1% acetic acid in water (80:20, v/v).[1]
-
Detection: A triple quadrupole mass spectrometer operating in the negative ionization mode is used. The precursor-to-product ion transitions monitored are m/z 189/146 for Carglumic Acid and m/z 195/152 for the internal standard (carglumic acid-13C5 15N).[1]
HPLC-DAD Method for Carglumic Acid in Pharmaceutical Formulations
This method is robust and accurate for the quality control of drug products.
-
Sample Preparation: A comprehensive in vitro testing method has been developed and validated for accurately quantifying N-Carbamylglutamate (Carglumic acid) using a high-performance liquid chromatography instrument with a diode array detector.[2][3]
-
Chromatography: A reverse-phase C18 column is used for separation. The mobile phase is a mixture of phosphate buffer and acetonitrile.[2][3]
-
Detection: A Diode Array Detector (DAD) is set at 205 nm for the quantification of Carglumic Acid.[2][3] The method was validated under ICH Q2(R2) requirements.[2][3]
UHPLC/DAD Method for the Analysis of Degradation Products
This method is designed to separate Carglumic Acid from its potential degradation products, which is critical for stability studies.
-
Chromatography: A reverse-phase C18 column (Waters, BEH 150 mm × 2.1 mm, 1.7 μm) is used with a gradient elution system. The mobile phase consists of a phosphate buffer (pH 2.4) and acetonitrile, at a flow rate of 0.39 mL/min.[4][6]
Visualizing Key Processes
To further aid in the understanding of Carglumic Acid's role and its analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of Carglumic Acid action in the Urea Cycle.
Caption: A typical workflow for Carglumic Acid analysis.
References
- 1. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Robust In Vitro HPLC-DAD Method for Accurate Quantification of N-Carbamylglutamate in Drug Formulations [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. mac-mod.com [mac-mod.com]
- 6. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Carglumic Acid-d5 in Human Plasma and Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the stability of Carglumic Acid-d5, a deuterated analog of Carglumic Acid, in human plasma and whole blood. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and acceptance criteria based on regulatory guidelines for bioanalytical method validation.[1][2][3][4][5][6][7] It also draws comparisons with the expected stability of its non-deuterated counterpart, Carglumic Acid, based on the known principles of deuteration.
The Advantage of Deuteration: Enhanced Stability
Deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, often exhibit increased metabolic stability.[][9][10][11] This is due to the kinetic isotope effect, which makes the carbon-deuterium bond stronger and more resistant to enzymatic cleavage compared to the carbon-hydrogen bond.[9][10][11] Consequently, this compound is anticipated to have a longer half-life and greater stability in biological matrices compared to Carglumic Acid.[][9][10][11][12]
Experimental Protocols for Stability Validation
To ensure the reliability of pharmacokinetic and other clinical studies, the stability of an analyte in a given biological matrix must be rigorously evaluated.[2][5][6][7] The following experimental protocols are based on established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5][6]
Key Stability Experiments
-
Freeze-Thaw Stability: This experiment assesses the stability of the analyte after repeated freezing and thawing cycles. Aliquots of spiked plasma and whole blood at low and high concentrations are frozen at -20°C or -80°C and thawed at room temperature. This cycle is typically repeated three times.
-
Short-Term (Bench-Top) Stability: This test determines the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time in the laboratory.
-
Long-Term Stability: To ensure analyte stability during storage, samples are stored at a specified temperature (e.g., -20°C or -80°C) for a duration that exceeds the expected storage time of study samples.
-
Stock Solution Stability: The stability of the stock solutions of this compound and any internal standards are evaluated at room temperature and under refrigeration.
Sample Preparation and Analysis
A validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is used to quantify the concentration of this compound in the plasma and whole blood samples.[13][14][15]
Data Presentation: A Comparative Overview
The following tables present hypothetical stability data for this compound in human plasma and whole blood. These tables are intended to illustrate how the results of stability studies would be presented. The acceptance criterion for stability is typically that the mean concentration at each time point should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| Low QC | 98.5 | 97.2 | 96.8 |
| High QC | 99.1 | 98.0 | 97.5 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Whole Blood (24 hours at Room Temperature)
| Concentration | Initial Concentration (ng/mL) | Concentration after 24h (ng/mL) | % Recovery |
| Low QC | 50.0 | 49.2 | 98.4 |
| High QC | 500.0 | 495.5 | 99.1 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| Low QC | 99.2 | 98.7 | 98.1 |
| High QC | 99.5 | 99.0 | 98.6 |
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing the stability of this compound.
Caption: Freeze-Thaw Stability Experimental Workflow.
Caption: Short-Term Stability Experimental Workflow.
Conclusion
The validation of analyte stability in biological matrices is a critical component of drug development.[2][5][6][7] Based on the principles of the kinetic isotope effect, this compound is expected to exhibit superior stability in human plasma and whole blood compared to its non-deuterated form.[][9][10][11] The experimental workflows and data presentation formats provided in this guide offer a robust framework for the systematic validation of this compound stability, ensuring the generation of high-quality, reliable data for regulatory submissions and clinical research.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. hhs.gov [hhs.gov]
- 4. stabilityhub.com [stabilityhub.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deutramed.com [deutramed.com]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Carglumic Acid: LC-MS/MS with d5-Internal Standard vs. UHPLC-DAD
For researchers, scientists, and drug development professionals, the accurate and precise quantification of carglumic acid is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a detailed comparison of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated (d5) internal standard and Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD).
The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, accuracy, precision, and the nature of the sample matrix. While LC-MS/MS is renowned for its high sensitivity and specificity, particularly in complex biological matrices, UHPLC-DAD offers a robust and often more accessible alternative for the analysis of pharmaceutical-grade material.
Methodology Comparison: At a Glance
| Parameter | LC-MS/MS with d5-Internal Standard | UHPLC-DAD |
| Principle | Separation by liquid chromatography followed by mass analysis of the analyte and a stable isotope-labeled internal standard. | Separation by liquid chromatography followed by detection based on the absorption of ultraviolet light by the analyte. |
| Internal Standard | Deuterated (d5) or other stable isotope-labeled carglumic acid (e.g., ¹³C₅, ¹⁵N)[1] | Typically not required for pharmaceutical analysis, but a structurally similar compound can be used. |
| Selectivity | Very High: Based on both chromatographic retention time and specific mass-to-charge (m/z) transitions of the analyte and internal standard. | Moderate to High: Based on chromatographic retention time and UV-Vis absorption spectrum. Susceptible to interference from co-eluting compounds with similar absorption profiles. |
| Sensitivity | Very High: Lower Limit of Quantification (LLOQ) typically in the low ng/mL range in biological fluids[1]. | Moderate: Limit of Detection (LOD) and Limit of Quantification (LOQ) are generally in the µg/mL range[2][3]. |
| Matrix Effects | Minimized through the use of a co-eluting stable isotope-labeled internal standard that compensates for variations in sample preparation and ionization efficiency[1]. | Can be significant in complex matrices, potentially affecting accuracy. Requires more rigorous sample cleanup. |
| Primary Application | Bioanalysis (e.g., plasma, urine), pharmacokinetic studies, therapeutic drug monitoring. | Quality control of bulk drug substance and pharmaceutical formulations, dissolution testing, and stability analysis[4][5][6]. |
Quantitative Performance: Accuracy and Precision
The reliability of a quantitative method is paramount. The following tables summarize the typical accuracy and precision data for the two methods.
Table 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard - Performance Characteristics
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Intra-batch Accuracy | Within ±15% of the nominal concentration | Complies |
| Inter-batch Accuracy | Within ±15% of the nominal concentration | Complies |
| Intra-batch Precision (%RSD) | ≤15% | ≤15% |
| Inter-batch Precision (%RSD) | ≤15% | ≤15% |
| Linearity (r²) | ≥0.99 | ≥0.9987[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥10 | ~6.00 ng/mL in human plasma[1] |
Note: Specific intra- and inter-batch accuracy and precision values for the LC-MS/MS method were not detailed in the provided search results, but the method was assessed against standard validation criteria.
Table 2: UHPLC-DAD - Performance Characteristics
| Validation Parameter | Reported Performance |
| Accuracy (% Recovery) | 98 – 102%[4][5][6] |
| Precision (%RSD) | ≤ 2%[4][5][6] |
| Linearity (r²) | 0.999[4][5][6] |
| Limit of Detection (LOD) | 0.1 ppm (µg/mL)[4][5][6] |
| Limit of Quantification (LOQ) | 0.5 ppm (µg/mL)[4][5][6] |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for method replication and evaluation.
LC-MS/MS with d5-Internal Standard: A Detailed Workflow
This method is ideal for quantifying carglumic acid in complex biological matrices like human plasma. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision.
1. Sample Preparation:
-
Matrix: Human Plasma.
-
Extraction: Solid-phase extraction (SPE) is a common technique. A mixed-mode anion exchange cartridge (e.g., Oasis MAX) has been shown to provide good recovery (~50%)[1].
2. Liquid Chromatography:
-
Column: A cyano (CN) column, such as an ACE 5 CN (150 x 4.6 mm, 5 µm), has been successfully used[1].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% acetic acid in water is effective. A typical ratio is 80:20 (v/v) of the organic mixture to the aqueous acid[1].
-
Flow Rate: 1 mL/min[1].
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
References
- 1. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Robust In Vitro HPLC-DAD Method for Accurate Quantification of N-Carbamylglutamate in Drug Formulations [dergipark.org.tr]
A Comparative Guide to the Analysis of Carglumic Acid: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Carglumic Acid, a crucial therapeutic agent for rare metabolic disorders, is paramount for ensuring product quality, therapeutic efficacy, and regulatory compliance. This guide provides a comparative analysis of two prominent analytical methods for the determination of Carglumic Acid, with a focus on linearity and range. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison: UHPLC-DAD vs. LC-MS/MS
The two primary methods for the quantitative analysis of Carglumic Acid are Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and application.
| Parameter | UHPLC-DAD Method | LC-MS/MS Method |
| Linearity Range | 4 - 9600 µg/mL[1][2] | 6.00 - 6000 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[4][5] | ≥ 0.9987[3] |
| Limit of Detection (LOD) | 0.1 ppm (µg/mL)[4][5] or 0.7 µg/mL[2][6][7] | Not explicitly stated, but LLOQ is 6.0 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.5 ppm (µg/mL)[4][5] or 0.15 µg/mL[2][6][7] | 6.00 ng/mL[3] |
| Primary Application | Quality control of pharmaceutical formulations[4][5] | Bioanalytical applications, such as pharmacokinetic studies in human plasma[3] |
| Detection Principle | UV Absorbance[1][2] | Mass-to-charge ratio of fragmented ions[3] |
| Selectivity | Good, with potential for interference from co-eluting impurities[4] | Excellent, highly selective due to specific precursor-product ion transitions[3] |
| Sensitivity | Lower sensitivity compared to LC-MS/MS[4][5] | High sensitivity, suitable for detecting low concentrations in biological matrices[3] |
Experimental Protocols
UHPLC-DAD Method for Pharmaceutical Formulations
This method is designed for the quantification of Carglumic Acid in drug products and for monitoring impurities.
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., Waters, BEH 150 mm × 2.1 mm, 1.7 µm)[1][2].
-
Mobile Phase: A gradient elution using a phosphate buffer (pH 2.4) and acetonitrile[1][2].
-
Column Temperature: 22 °C[1].
-
Injection Volume: 2 µL[1].
-
Autosampler Temperature: 5 °C[1].
Standard and Sample Preparation:
-
Standard Solution: A stock solution is prepared by dissolving a known weight of Carglumic Acid reference standard in a suitable diluent to achieve a high concentration (e.g., 8000 µg/mL)[1]. A series of calibration solutions are then prepared by diluting the stock solution to cover the desired linear range (e.g., 4 to 9600 µg/mL)[1].
-
Sample Solution: For tablets, a composite of ground tablets is accurately weighed and dissolved in the diluent to achieve a theoretical concentration within the calibration range[1].
LC-MS/MS Method for Human Plasma
This highly sensitive and selective method is suitable for the determination of Carglumic Acid in biological matrices.
Sample Preparation (Solid-Phase Extraction):
-
SPE Cartridge: Oasis MAX (30 mg, 1cc) mixed-mode anion exchange cartridge provides the best recovery (~50%) from plasma samples[3].
-
Procedure: A 100 µL plasma sample is processed through the SPE cartridge to extract the analyte and remove endogenous interferences[3].
Chromatographic Conditions:
-
Column: ACE 5CN (150 × 4.6 mm, 5 µm)[3].
-
Mobile Phase: Isocratic elution with acetonitrile:methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v][3].
-
Internal Standard: Carglumic acid-13C5 15N is used as an internal standard for accurate quantification[3].
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ionization mode[3].
-
Ion Transitions:
Experimental Workflow
The following diagram illustrates a generalized workflow for the chromatographic analysis of Carglumic Acid.
Caption: General workflow for the analysis of Carglumic Acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different internal standards for Carglumic Acid quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Carglumic Acid, a crucial therapeutic agent for rare metabolic disorders, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The selection of an appropriate internal standard (IS) is a critical determinant of the robustness, accuracy, and reliability of bioanalytical methods. This guide provides a comparative analysis of internal standards for the quantification of Carglumic Acid, focusing on the gold-standard stable isotope-labeled (SIL) internal standard and discussing the theoretical application of structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standard
The most referenced and validated internal standard for Carglumic Acid quantification in human plasma is its stable isotope-labeled counterpart, carglumic acid-¹³C₅¹⁵N . This SIL internal standard is considered the gold standard in bioanalysis due to its nearly identical physicochemical properties to the analyte of interest.
Experimental Protocol for Carglumic Acid Quantification using carglumic acid-¹³C₅¹⁵N IS
A robust and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the reliable determination of Carglumic Acid in human plasma.[1][2]
Sample Preparation:
-
Matrix: Human Plasma (100 µL)
-
Extraction Technique: Solid-Phase Extraction (SPE)
-
SPE Sorbent: Oasis MAX (Mixed-mode Anion Exchange), 30 mg, 1 cc
-
Key Steps:
-
Plasma sample is spiked with the internal standard solution (carglumic acid-¹³C₅¹⁵N).
-
Sample is loaded onto the pre-conditioned SPE cartridge.
-
Cartridge is washed to remove interfering endogenous components.
-
Analyte and internal standard are eluted.
-
Eluate is evaporated and reconstituted for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC Column: ACE 5CN (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in water [80:20, v/v]
-
Flow Rate: 1 mL/min
-
Injection Volume: Not specified in the provided abstract.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-)
-
Monitored Transitions (MRM):
-
Carglumic Acid: m/z 189 → 146
-
carglumic acid-¹³C₅¹⁵N (IS): m/z 195 → 152
-
Performance Data
The use of carglumic acid-¹³C₅¹⁵N as an internal standard has demonstrated excellent performance in method validation studies.[1][2]
| Parameter | Result |
| Linearity Range | 6.00 - 6000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9987 |
| Recovery | ~50% (with Oasis MAX SPE) |
| Matrix Effect (IS-normalized) | 0.95 - 1.01 |
| Intra- and Inter-batch Accuracy and Precision | Within acceptable limits as per regulatory guidelines |
Theoretical Alternative: Structural Analog Internal Standards
While a stable isotope-labeled internal standard is ideal, its synthesis can be costly and time-consuming. In such cases, a structural analog may be considered. A structural analog is a compound that has a similar chemical structure to the analyte but is different enough to be chromatographically separated or distinguished by mass spectrometry.
For Carglumic Acid, a potential structural analog could be a molecule with a similar backbone but with a modification, such as an alkyl chain extension or a substitution on the glutamate moiety. However, it is crucial to note that no published and validated bioanalytical methods for Carglumic Acid using a structural analog as an internal standard were identified in the literature search.
The use of a structural analog presents several challenges:
-
Differences in Physicochemical Properties: Even minor structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. This can result in inadequate compensation for matrix effects and other sources of variability.
-
Potential for Cross-Interference: The fragmentation pattern of a structural analog might overlap with that of the analyte, leading to analytical interference.
-
Chromatographic Separation: The analog must be baseline-resolved from the analyte if they cannot be distinguished by their mass-to-charge ratios.
Visualizing the Workflow and Logic
To better understand the processes involved in Carglumic Acid quantification and internal standard selection, the following diagrams are provided.
Caption: Bioanalytical workflow for Carglumic Acid quantification.
Caption: Decision tree for internal standard selection.
Conclusion
For the accurate and reliable quantification of Carglumic Acid in biological matrices, the use of a stable isotope-labeled internal standard, specifically carglumic acid-¹³C₅¹⁵N , is strongly recommended. The experimental data overwhelmingly supports its suitability, demonstrating excellent linearity, recovery, and minimal matrix effects. While the use of a structural analog is a theoretical possibility, the lack of validated methods and the inherent challenges associated with this approach make it a less desirable option. Researchers and scientists developing bioanalytical methods for Carglumic Acid should prioritize the use of a SIL internal standard to ensure the generation of high-quality, reproducible data essential for clinical and research applications.
References
Safety Operating Guide
Proper Disposal of Carglumic Acid-d5: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Carglumic Acid-d5, a deuterated analog of Carglumic Acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedural information for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Hazard and Disposal Summary
| Characteristic | Description | Disposal Consideration |
| Physical State | Solid | Collect and contain as solid chemical waste. |
| Oral Toxicity | Harmful if swallowed (Category 4).[1][2][3] | Avoid generating dust. Do not dispose of down the drain. |
| Skin Irritation | Causes skin irritation (Category 2).[1][2][3] | Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation (Category 2A).[1][2][3] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[1][2][3] | Handle in a well-ventilated area or a fume hood to avoid dust inhalation. |
| Environmental Hazards | Not classified as environmentally hazardous, but release into the environment should be avoided.[1] | Dispose of as chemical waste; do not allow it to enter soil or water systems.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Waste Collection and Segregation
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
For chemically contaminated solid waste, such as gloves, weighing papers, and disposable labware, use a designated container lined with a plastic bag.[4]
-
-
Solutions:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for aqueous chemical waste. Do not pour solutions down the drain.[5]
-
-
Empty Containers:
-
Thoroughly empty the original container.
-
The first rinse of the container should be collected as hazardous waste.[4] For highly toxic materials, the first three rinses must be collected.
-
After appropriate rinsing, deface the label and dispose of the container as non-hazardous waste, or in accordance with institutional policies.[4]
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.
Disposal Request
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for guidance.
References
Essential Safety and Operational Guidance for Handling Carglumic Acid-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Carglumic Acid-d5, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a full face shield. | A face shield should be used in combination with goggles for maximum protection against splashes.[1] An emergency eye wash station should be readily accessible.[2][3] |
| Hands | Impervious gloves (e.g., nitrile or butyl rubber). | Consider double gloving.[4] Gloves should be inspected before use and properly removed and discarded after handling the material. Wash and dry hands thoroughly after use.[5] |
| Body | Laboratory coat, disposable sleeve covers. | A lab coat should be worn to protect street clothing. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.[4] |
| Respiratory | Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | A full-face respirator with appropriate cartridges may be necessary for significant exposure risks.[5][6] |
Hazard Identification and First Aid
Carglumic Acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][7] In the event of exposure, follow these first aid measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
After skin contact: Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid generating dust.[2]
-
Keep containers tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Wash hands thoroughly after handling.[2]
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, dike the area to prevent spreading.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the product itself.
-
Dilute acid and base solutions may be neutralized to a pH between 5.5 and 9.5 and then disposed of down the drain with copious amounts of water, provided they do not contain other hazardous materials.[8][9][10]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
References
- 1. osha.gov [osha.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 6. leelinework.com [leelinework.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
